2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Beschreibung
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H12N4/c8-3-4-11-5-9-10-7(11)6-1-2-6/h5-6H,1-4,8H2 |
InChI-Schlüssel |
JUYYERAJUGNAKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN=CN2CCN |
Herkunft des Produkts |
United States |
Pharmacological Profiling of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine: A Privileged Scaffold in Modern Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the transition from high-throughput screening hits to optimized lead compounds relies heavily on the strategic deployment of privileged scaffolds. 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine represents a highly versatile, modular pharmacophore. By integrating a metabolically stable 1,2,4-triazole core, a lipophilic cyclopropyl shield, and a basic ethanamine linker, this building block offers a sophisticated solution to common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered in drug discovery.
As a Senior Application Scientist, I have observed that the empirical success of this scaffold is not accidental; it is rooted in precise physicochemical causality. This whitepaper deconstructs the pharmacological utility of this compound, providing actionable insights into its bioisosteric applications, comparative physicochemical data, and the rigorous experimental protocols required to validate its performance in vitro.
Structural Anatomy & Bioisosteric Rationale
The utility of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine stems from the synergistic function of its three structural domains.
The 1,2,4-Triazole Core: Beyond an Amide Bioisostere
The 1,2,4-triazole ring is widely recognized as a metabolically stable bioisostere for amides, esters, and carboxylic acids[1]. Unlike native amides, which are highly susceptible to enzymatic hydrolysis by ubiquitous amidases and proteases, the triazole ring resists degradation while maintaining the ability to form critical hydrogen bonds[2]. Furthermore, crystallographic evidence in kinase inhibitor design demonstrates that 1,2,4-triazoles can perfectly mimic amide interactions with key residues (e.g., Lysine) in ATP-binding pockets[3].
The Ethanamine Linker: A Histamine Mimic
The ethanamine side chain acts as a direct bioisostere of endogenous monoamines, most notably histamine (2-(1H-imidazol-4-yl)ethanamine)[4]. By replacing the native imidazole ring of histamine with a 1,2,4-triazole, medicinal chemists can lower the basicity (pKa) of the heteroaromatic system. This subtle shift reduces off-target cytochrome P450 (CYP) inhibition—a notorious liability of imidazole-containing drugs—while retaining high affinity for G-protein coupled receptors (GPCRs) such as the Histamine H3 and H4 receptors.
The Cyclopropyl Shield: Enhancing Metabolic Stability
Aliphatic chains are often vulnerable to CYP-mediated ω and ω -1 oxidation. The incorporation of a cyclopropyl group at the C3 position introduces steric bulk and increases the sp3 character of the molecule without drastically inflating the molecular weight. The high bond dissociation energy of the cyclopropyl C-H bonds provides a "metabolic shield," significantly reducing intrinsic clearance ( CLint ) in hepatic microsomes.
Fig 1. Pharmacophore deconstruction of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine.
Quantitative Physicochemical Profiling
To illustrate the advantages of this scaffold, we must compare it against its native biological counterpart (Histamine) and an unsubstituted baseline. The data below summarizes the typical physicochemical shifts observed when utilizing this building block in lead optimization.
| Compound Motif | Heterocycle pKa (Calc.) | Amine pKa (Calc.) | LogD (pH 7.4) | T1/2 in HLM (min) | Primary Liability |
| Imidazole-ethanamine (Histamine) | ~6.0 | 9.4 | -0.5 | < 15 | CYP Inhibition, Rapid Metabolism |
| 1,2,4-Triazole-ethanamine | ~2.5 | 9.2 | -1.2 | 25 | High Polarity, Poor Permeability |
| 3-Cyclopropyl-1,2,4-triazole-ethanamine | ~2.8 | 9.2 | 0.4 | > 60 | Optimized Balance |
Table 1: Comparative physicochemical and in vitro ADME properties. The addition of the cyclopropyl group optimally tunes the LogD for passive permeability while extending the half-life in Human Liver Microsomes (HLM).
Experimental Methodologies & Validation Protocols
Trustworthiness in drug discovery requires self-validating experimental systems. Below are the definitive, step-by-step protocols for evaluating the pharmacological properties of derivatives synthesized from this scaffold.
Protocol A: High-Throughput Microsomal Stability Assay
Objective: To validate the metabolic shielding effect of the cyclopropyl group against CYP450 enzymes. Causality Focus: Proper quenching and control inclusion are critical to differentiate chemical instability from enzymatic degradation.
-
Preparation of Reagents:
-
Prepare a 10 mM stock of the test compound in 100% DMSO. Dilute to a 1 µM working solution in 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein suspension in the same buffer.
-
-
Pre-Incubation:
-
Aliquot 40 µL of the HLM suspension into a 96-well plate. Add 10 µL of the 1 µM test compound.
-
Self-Validation Step: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control in parallel wells.
-
Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH regenerating system (final concentration 1 mM) to each well.
-
-
Time-Course Sampling & Quenching:
-
At time points 0, 15, 30, 45, and 60 minutes, extract 10 µL of the reaction mixture.
-
Immediately quench the extracted volume into 40 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes and precipitates proteins, preventing LC-MS/MS column fouling.
-
-
Analysis:
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) based on the natural log of compound depletion over time.
-
Protocol B: Radioligand Binding Assay for GPCR Affinity
Objective: To determine the binding affinity ( Ki ) of the ethanamine-triazole derivative at the target GPCR (e.g., Histamine H3 Receptor).
-
Membrane Preparation:
-
Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10 µ g/well .
-
-
Assay Assembly:
-
In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -labeled reference ligand (e.g., [3H] -N-alpha-methylhistamine at Kd concentration), and 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes to reach steady-state equilibrium.
-
-
Rapid Filtration:
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Causality: Prior to filtration, the GF/B filters MUST be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of the positively charged ethanamine test compounds.
-
-
Washing & Quantification:
-
Wash the filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a Microbeta counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
-
Fig 2. Self-validating workflow for GPCR radioligand binding assays.
Conclusion
The integration of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine into a drug discovery pipeline provides a robust mechanism to bypass the traditional liabilities of primary amides and imidazoles. By leveraging its bioisosteric properties and enhanced metabolic shielding, medicinal chemists can rapidly advance hit compounds into viable, patentable clinical leads. Strict adherence to the self-validating protocols outlined above ensures that the pharmacological data generated is both accurate and translatable.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL
- 1-(1H-1,2,4-Triazol-5-yl)
Sources
An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine Analogs
Introduction: The Strategic Combination of the Cyclopropyl Moiety and the 1,2,4-Triazole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine and its analogs. This scaffold represents a thoughtful convergence of two key pharmacophoric elements: the cyclopropyl group and the 1,2,4-triazole nucleus.
The cyclopropyl ring, a small, strained carbocycle, is increasingly incorporated into drug candidates to confer metabolic stability, conformational rigidity, and improved potency.[1][2] Its unique electronic properties and ability to act as a bioisostere for various functional groups make it an attractive tool for medicinal chemists.[3] The 1,2,4-triazole ring is another well-established pharmacophore, present in a wide array of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[4][5][6][7] The triazole moiety can act as a stable surrogate for amide or ester groups and can participate in crucial hydrogen bonding interactions with biological targets.[8][9]
This technical guide will provide a comprehensive analysis of the SAR of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine analogs, offering insights into the impact of structural modifications on their biological activity. We will explore the synthesis of this core scaffold and detail the experimental protocols for evaluating the biological effects of its derivatives.
Core Scaffold and Key Modification Points
The foundational structure of the analogs discussed in this guide is 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine. The key points for structural modification and SAR exploration are highlighted below:
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a single biological target for this specific scaffold is not extensively documented in a single source, we can synthesize findings from related series of cyclopropyl- and 1,2,4-triazole-containing compounds to infer the likely SAR trends.
The Role of the Cyclopropyl Group (R1)
The cyclopropyl group at the 3-position of the 1,2,4-triazole ring is a critical determinant of activity. Its primary roles are to provide a rigid scaffold and enhance metabolic stability.
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other small alkyl groups like isopropyl or for a phenyl ring, often leading to improved physicochemical properties.[2] Replacement of the cyclopropyl group with larger or more flexible alkyl chains is likely to decrease potency due to the loss of conformational constraint.
-
Substitution on the Cyclopropyl Ring: Introduction of small substituents, such as fluorine, on the cyclopropyl ring can modulate lipophilicity and electronic properties, potentially leading to improved cell permeability and target engagement.[2] However, bulky substituents would likely be detrimental to activity.
Modifications of the Ethan-1-amine Side Chain (R2)
The 2-(ethan-1-amine) moiety at the N4 position of the triazole is a key interaction domain, likely involved in forming salt bridges or hydrogen bonds with the biological target.
-
Chain Length: Altering the length of the alkyl chain between the triazole and the amine will impact the spatial positioning of the basic nitrogen. A two-carbon linker appears to be optimal in many related series for achieving the correct geometry for target binding.
-
N-Substitution: Substitution on the terminal amine group can have a profound effect on activity.
-
Primary Amine: The unsubstituted primary amine (R=H) is often crucial for forming key interactions.
-
Secondary and Tertiary Amines: Introduction of small alkyl groups on the nitrogen may be tolerated, but larger, bulky substituents are likely to cause steric hindrance and reduce activity.
-
Acylation and Sulfonylation: Conversion of the amine to an amide or sulfonamide would neutralize its basicity and could either abolish or completely change the mode of action, depending on the target.
-
-
Bioisosteric Replacement of the Amine: Replacing the amine with other functional groups, such as a hydroxyl or thiol, would significantly alter the physicochemical properties and likely result in a loss of the original biological activity.
Substitutions on the 1,2,4-Triazole Ring (R3)
While the core topic focuses on the 3-cyclopropyl-4-(2-aminoethyl) scaffold, substitutions at the C5 position of the 1,2,4-triazole ring are a common strategy in medicinal chemistry.
-
Small Alkyl or Halo Groups: Introduction of small, non-polar groups at the C5 position could explore additional hydrophobic pockets in the target's binding site.
-
Thione/Thiol Group: The introduction of a thione group at C5 to form a 1,2,4-triazole-3-thione is a common modification that can significantly alter the compound's properties and biological activities, including its ability to act as a metallo-β-lactamase inhibitor.[10]
Hypothesized Biological Targets and Activities
Based on the known pharmacological profiles of related compounds, analogs of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine are likely to exhibit activities such as:
-
Antimicrobial and Antifungal Activity: The 1,2,4-triazole scaffold is a well-known component of many antifungal drugs.[4][5] The combination with a cyclopropyl group could enhance efficacy against various bacterial and fungal strains.[1][11]
-
Enzyme Inhibition: The structural features of these analogs make them potential inhibitors of various enzymes, such as carbonic anhydrase, α-amylase, and metallo-β-lactamases.[10][12][13]
Experimental Protocols
Synthesis of the Core Scaffold: 4-(2-aminoethyl)-3-cyclopropyl-4H-1,2,4-triazole
The synthesis of the core scaffold can be achieved through a multi-step process, adapted from established methods for the synthesis of 4-amino-1,2,4-triazoles.[14][15]
Step-by-Step Protocol:
-
Synthesis of 4-Amino-3-cyclopropyl-4H-1,2,4-triazole:
-
To a mixture of cyclopropanecarboxylic acid and hydrazine hydrate, an acidic catalyst (e.g., an insoluble polymer with acidic functional groups) is added.[14]
-
The reaction mixture is heated, and water is removed by distillation.
-
The reaction is monitored until completion, after which the mixture is cooled and the product is isolated and purified.
-
-
N-Alkylation with a Protected 2-Haloethylamine:
-
The 4-amino-3-cyclopropyl-4H-1,2,4-triazole is reacted with a suitable protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
The reaction is heated to drive it to completion.
-
The crude product is isolated by extraction and purified by column chromatography.
-
-
Deprotection to Yield the Final Product:
-
The protecting group (e.g., phthalimide) is removed using standard conditions, such as treatment with hydrazine hydrate in ethanol.
-
The final product, 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, is then isolated and purified, often as a salt for improved stability.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]
Materials:
-
Test compounds and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and dilute to the desired concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds and standards in the microtiter plates.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of the synthesized analogs against a target enzyme.[13][16][17]
Procedure:
-
Assay Preparation: In a 96-well plate, add the enzyme, assay buffer, and serial dilutions of the test compounds.
-
Pre-incubation: Incubate the plate for a short period to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the product formation over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][16]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of formazan, which is proportional to the number of viable cells.
Data Presentation
Quantitative data from the biological assays should be presented in a clear, tabular format to facilitate SAR analysis.
Table 1: Antimicrobial Activity of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine Analogs
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 1a | Cyclopropyl | -NH2 | -H | ||
| 1b | Isopropyl | -NH2 | -H | ||
| 1c | Cyclopropyl | -NHCH3 | -H | ||
| 1d | Cyclopropyl | -N(CH3)2 | -H | ||
| 1e | Cyclopropyl | -NH2 | -CH3 | ||
| 1f | Cyclopropyl | -NH2 | -SH | ||
| Ciprofloxacin | - | - | - | - | |
| Fluconazole | - | - | - | - |
Table 2: Enzyme Inhibitory Activity and Cytotoxicity of Selected Analogs
| Compound ID | Target Enzyme IC50 (µM) | Cytotoxicity (HeLa cells) IC50 (µM) |
| 1a | ||
| 1c | ||
| 1f | ||
| Positive Control |
Conclusion and Future Directions
The 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of the metabolically robust and conformationally rigid cyclopropyl group with the versatile 1,2,4-triazole nucleus provides a rich platform for SAR exploration. Based on the analysis of related compound series, modifications to the ethanamine side chain are likely to have the most significant impact on biological activity, with the primary amine being a key interaction point.
Future research in this area should focus on the synthesis and systematic biological evaluation of a focused library of analogs to elucidate the specific SAR for a chosen biological target. Key areas for investigation include:
-
Exploration of various substituents on the terminal amine to probe the steric and electronic requirements of the target's binding pocket.
-
Introduction of substituents on the cyclopropyl ring to fine-tune the physicochemical properties of the compounds.
-
Synthesis and evaluation of analogs with modifications at the C5 position of the triazole ring , including the introduction of a thione moiety.
By employing the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around this promising scaffold and potentially identify novel drug candidates with improved therapeutic profiles.
References
- Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles. (2025). Benchchem.
- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC.
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). Frontiers.
- In vitro, in silico and Pharmaco-toxicological Efficiencies of some Triazole Derivatives on Inhibition of Digestive Enzyme Alpha-amylase. (2021). SciELO.
- 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. (2023). KTU AVES.
- Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. (n.d.). Bentham Science Publishers.
- Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. (2023). PubMed.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journals.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
- A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. (2024). International Journal of Pharmaceutical Sciences.
- Bioisosteres of tert-Butyl Group. (n.d.). Enamine.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021).
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
- Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
- Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). PMC.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
- Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (n.d.). RSC Publishing.
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. (2005).
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS.
- Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists. (2012). PubMed.
- Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. (2025). PMC.
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. (2025). Benchchem.
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.).
- 5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride. (n.d.). Molport.
- STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIV
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). PMC.
- Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. (2010).
- A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- 1,2,4-Triazole-3-thione analogues with an arylakyl group at position 4 as metallo-β-lactamase inhibitors. (2022). ORBi.
- 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride. (n.d.). NextSDS.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 3. enamine.net [enamine.net]
- 4. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. iris.unimo.it [iris.unimo.it]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 13. scielo.br [scielo.br]
- 14. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 15. isres.org [isres.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Physicochemical Profiling and Stability Dynamics of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine: A Technical Guide for Drug Discovery
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the selection of robust heterocyclic scaffolds. 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (often utilized as its dihydrochloride salt, CAS: 1315366-73-4[1]) is a highly versatile building block. By integrating a 1,2,4-triazole core, a sterically shielding cyclopropyl group, and a flexible ethylamine linker, this molecule offers a unique combination of metabolic resistance, tunable basicity, and strong hydrogen-bonding capabilities.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural stability, and validated experimental workflows for characterization, designed specifically for application scientists and drug development professionals.
Structural Architecture and Electronic Properties
Tautomerism and Scaffold Locking
Unsubstituted 1,2,4-triazoles exist in a rapid tautomeric equilibrium between the 1H- and 4H- forms, with the 1H-tautomer generally being more thermodynamically stable[2]. However, tautomeric ambiguity in drug design can complicate target binding and lower the predictability of structure-activity relationships (SAR).
In 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, the attachment of the ethylamine chain at the N4 position locks the scaffold into the 4H-configuration . This functionalization not only eliminates tautomerism but also increases the electron density on the adjacent N1 and N2 atoms, enhancing their capacity to act as dual hydrogen-bond acceptors and potent metal chelators[3].
Physicochemical Property Matrix
The incorporation of the cyclopropyl ring increases the molecule's fraction of sp3-hybridized carbons ( Fsp3 ), a metric strongly correlated with clinical success due to improved solubility and reduced off-target toxicity. Below is a summary of its core physicochemical parameters:
| Property | Value / Estimate | Scientific Implication |
| Molecular Formula | C₇H₁₂N₄ | Low molecular weight (152.20 g/mol ) allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~56.5 Ų | Optimal for membrane permeability; falls within the ideal range for oral bioavailability. |
| LogP (Octanol/Water) | -0.2 to 0.5 | Highly hydrophilic. The cyclopropyl group provides just enough lipophilicity to balance the highly polar triazole and primary amine. |
| pKa₁ (Triazole Core) | ~2.4 | The triazole ring remains neutral at physiological pH (7.4), acting purely as a hydrogen bond donor/acceptor[4]. |
| pKa₂ (Primary Amine) | ~9.5 - 10.5 | The primary amine is fully protonated at physiological pH, providing a cationic vector for electrostatic interactions with target proteins. |
Chemical and Metabolic Stability Profile
Thermodynamic and Hydrolytic Stability
The 1,2,4-triazole ring is characterized by high resonance stabilization energy, making it exceptionally resistant to hydrolytic cleavage across a broad pH range (pH 1–12). Unlike amides or esters, the C-N bonds within the triazole core do not undergo aqueous hydrolysis, making it an excellent bioisostere for peptide bonds in metabolically hostile environments[3].
Metabolic Shielding via the Cyclopropyl Group
In vivo, primary amines and adjacent aliphatic chains are prime targets for Cytochrome P450 (CYP)-mediated oxidation or monoamine oxidase (MAO) degradation. The strategic placement of the cyclopropyl group at the C3 position provides steric hindrance , shielding the triazole core and the adjacent linker from enzymatic attack. Furthermore, the cyclopropyl ring itself is highly resistant to oxidative ring-opening compared to linear alkyl chains.
Self-Validating Experimental Workflows
To ensure scientific integrity during pre-formulation, protocols must be self-validating—meaning the experimental design inherently controls for false positives/negatives.
Protocol A: Potentiometric pKa Determination
Causality: To accurately model pharmacokinetics, the exact protonation microstates must be known. Using the dihydrochloride salt ensures the starting material is fully protonated, providing a complete titration curve from pH 2 to 12.
-
Preparation: Dissolve 10.0 mg of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride in 50 mL of 0.15 M KCl (maintaining constant ionic strength to prevent activity coefficient drift).
-
Environmental Control: Purge the vessel with high-purity Nitrogen ( N2 ) gas for 15 minutes prior to and during the titration. Why? To prevent atmospheric CO2 from forming carbonic acid, which would artificially buffer the alkaline region of the curve.
-
Titration: Titrate with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1 °C.
-
Data Processing: Utilize the Bjerrum function to calculate the average number of bound protons ( nˉ ) and extract pKa₁ and pKa₂ via non-linear regression.
Caption: Protonation states of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine across physiological pH.
Protocol B: Stability-Indicating Forced Degradation (HPLC-UV/MS)
Causality: Forced degradation identifies the molecule's weakest structural links. By achieving 10-20% degradation, we validate that the analytical method can successfully resolve the parent API from its degradants (mass balance).
-
Acidic/Basic Stress: Expose 1 mg/mL API solutions to 0.1 M HCl and 0.1 M NaOH at 60 °C for 7 days. Expectation: The triazole core will remain intact; minor degradation may occur at the ethylamine linker.
-
Oxidative Stress: Treat with 3% H2O2 at room temperature for 24 hours. Expectation: The primary amine is susceptible to N-oxidation, potentially forming hydroxylamine derivatives.
-
Photolytic Stress: Expose to UV/Vis light (ICH Q1B standard) for 1.2 million lux-hours.
-
Quenching & Analysis: Neutralize acid/base samples. Analyze via LC-HRMS using a C18 column (e.g., Waters Acquity BEH) with a gradient of 0.1% Formic Acid in Water/Acetonitrile.
Caption: Self-validating forced degradation and stability-indicating workflow.
Applications in Drug Discovery
The unique physicochemical profile of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine makes it an exceptional precursor for several medicinal chemistry strategies:
-
Amide Bioisosterism: The 1,2,4-triazole ring mimics the planar geometry and dipole moment of an amide bond but is entirely resistant to proteases.
-
Fragment-Based Drug Design (FBDD): Its low molecular weight and high ligand efficiency make it an ideal fragment. The primary amine serves as a synthetic handle for rapid parallel synthesis (e.g., amide coupling, reductive amination).
-
Metal Chelation: The lone pairs on the N1 and N2 atoms of the triazole ring are highly effective at coordinating transition metals, a property frequently exploited in the design of metalloenzyme inhibitors (e.g., CYP51 inhibitors for antifungal applications)[3].
References
-
NextSDS. 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Retrieved from: [Link]
-
National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from:[Link]
-
American Chemical Society (ACS). 1H-1,2,4-Triazole: An Effective Solvent for Proton-Conducting Electrolytes. Retrieved from:[Link]
-
American Chemical Society (ACS). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from:[Link]
Sources
Step-by-step synthesis protocol for 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Application Note: Synthesis and Isolation Protocol for 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Executive Summary & Mechanistic Rationale
The synthesis of 3,4-disubstituted 4H-1,2,4-triazoles is a critical workflow in medicinal chemistry, as the triazole core frequently serves as a robust bioisostere for amides and esters. This protocol details the step-by-step synthesis of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine , a versatile aliphatic building block.
To ensure high yield and prevent unwanted polymerization or bis-triazole formation, this protocol utilizes a highly controlled, two-phase convergent approach. We employ N-Boc-ethylenediamine rather than unprotected ethylenediamine. Unprotected diamines can attack the electrophilic intermediates at both termini, leading to complex, inseparable mixtures. Furthermore, the triazole core is constructed using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon, a method proven highly effective for generating 4-substituted-3-R-1,2,4-triazoles under acidic catalysis [1]. The final product is isolated as a highly stable dihydrochloride salt[2].
Synthetic Workflow & Pathway Visualization
Workflow for the synthesis of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride.
Step-by-Step Methodology
Phase 1: Synthesis of tert-butyl (2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethyl)carbamate
Causality Check: DMF-DMA acts as the electrophilic C5 source. The reaction is driven forward by the expulsion of dimethylamine and methanol. Acetic acid is required in the second step to catalyze the transamination and subsequent cyclization [1].
-
Intermediate Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarbohydrazide (10.0 mmol) and DMF-DMA (12.0 mmol, 1.2 eq).
-
Activation: Heat the neat mixture to 80 °C under a nitrogen atmosphere for 2 hours. The reaction will become homogeneous.
-
Volatile Removal: Cool to room temperature and concentrate under reduced pressure to remove unreacted DMF-DMA and generated methanol. A viscous oil (the dimethylamino intermediate) will remain. Self-Validation: LCMS should indicate the complete disappearance of the starting hydrazide.
-
Cyclization: Dissolve the crude intermediate in anhydrous toluene (30 mL). Add N-Boc-ethylenediamine (11.0 mmol, 1.1 eq) and glacial acetic acid (2.0 mL).
-
Reflux: Equip the flask with a Dean-Stark apparatus (to remove water driving the cyclization) and reflux at 110 °C for 12 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate (50 mL), and wash with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the Boc-protected triazole.
Phase 2: Acidic Deprotection and Salt Isolation
Causality Check: Anhydrous 4M HCl in dioxane is selected over aqueous acids (like TFA/water) to prevent any potential hydrolytic opening of the triazole ring and to directly precipitate the product as the analytically pure dihydrochloride salt [2].
-
Dissolution: Dissolve the purified Boc-protected triazole (approx. 7.5 mmol) in anhydrous dichloromethane (15 mL).
-
Acidolysis: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in dioxane (15 mL, excess).
-
Deprotection: Remove the ice bath and stir the mixture at room temperature for 4 hours. A white precipitate will begin to form as the Boc group is cleaved and the amine is protonated. Self-Validation: Evolution of CO₂ gas (bubbling) should cease, and TLC (ninhydrin stain) should confirm the absence of the protected starting material.
-
Isolation: Dilute the suspension with diethyl ether (20 mL) to maximize precipitation. Filter the solid through a medium-porosity glass frit.
-
Washing & Drying: Wash the filter cake with cold diethyl ether (2 × 10 mL) and dry under high vacuum for 12 hours to afford 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride as a white, crystalline solid.
Quantitative Data & Analytical Benchmarks
To ensure reproducibility, the following table summarizes the expected quantitative parameters and analytical markers for the final dihydrochloride salt [3].
| Parameter | Expected Value / Observation | Analytical Purpose |
| Global Yield | 65% – 75% (over 2 steps) | Process efficiency metric. |
| Physical State | White crystalline solid | Confirms successful salt precipitation. |
| Molecular Formula | C₇H₁₂N₄ • 2HCl | Validates stoichiometry [3]. |
| Exact Mass[M+H]⁺ | m/z 153.11 (Free base) | LCMS confirmation of the triazole core. |
| ¹H NMR (D₂O, 400 MHz) | δ 8.90 (s, 1H, triazole C5-H) | Confirms successful cyclization (characteristic downfield shift). |
| ¹H NMR (D₂O, 400 MHz) | δ 4.55 (t, 2H, -CH₂-N-triazole) | Confirms N4 alkylation. |
References
- Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance.National Center for Biotechnology Information (PMC).
- 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride - Chemical Substance Information.NextSDS Substance Database.
- 2-(3-cyclopropyl-4h-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride (C7H12N4) Structural Information.PubChemLite.
Application Notes & Protocols: Amide Coupling Reactions of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Abstract
The formation of the amide bond is one of the most critical and frequently performed transformations in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the amide coupling reactions of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, a valuable heterocyclic building block. The presence of the triazole moiety is a common feature in many pharmaceutical agents, making this amine a key intermediate in the synthesis of novel chemical entities.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering insights into reagent selection, reaction optimization, and step-by-step procedures to ensure high-yield, high-purity synthesis of target amides.
Introduction: The Central Role of the Amide Bond
The amide functional group is a cornerstone of modern pharmaceuticals, peptides, and natural products due to its exceptional chemical and metabolic stability.[1] The most common strategy for its construction involves the coupling of a carboxylic acid and an amine. This process, however, requires the activation of the carboxylic acid to overcome its inherent low reactivity towards amines.[2]
The subject of this guide, 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, features a sterically unhindered primary amine tethered to a 1,2,4-triazole ring. While the ethyl spacer insulates the amine from direct electronic effects of the heterocycle, a judicious choice of coupling conditions is paramount to ensure efficient and clean conversion, avoiding potential side reactions. This note will explore several robust coupling methodologies, with a particular focus on modern uronium and phosphonium salt-based reagents that offer superior performance.
Core Principles of Amide Coupling
The fundamental mechanism for most modern amide coupling reactions proceeds through a two-stage process:
-
Carboxylic Acid Activation: The coupling reagent transforms the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate. This step is typically facilitated by a non-nucleophilic base which deprotonates the carboxylic acid.[5]
-
Nucleophilic Acyl Substitution: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.
This universal workflow underscores the importance of each component in the reaction mixture.
Caption: General workflow for the amide coupling reaction.
Key Parameters for Successful Coupling
A scientifically sound protocol is built on understanding the function of each component. The choices made directly impact reaction kinetics, yield, purity, and the suppression of side reactions.
3.1. The Coupling Reagent: The Heart of the Reaction
While numerous reagents exist, uronium/aminium salts and phosphonium salts are favored in modern synthesis for their efficiency and mild reaction conditions.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard, HATU is a third-generation uronium salt that provides rapid and clean conversions, even with sterically hindered substrates.[7][8] Its superiority stems from the formation of a highly reactive OAt-active ester.[9][10] The nitrogen atom in the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance during the aminolysis step, accelerating the reaction and minimizing side reactions like racemization.[9][11]
-
PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): A highly effective phosphonium salt reagent that activates carboxylic acids to form OBt-active esters.[12] It is a safer alternative to its predecessor, BOP, as its byproduct is the non-carcinogenic tris(pyrrolidino)phosphine oxide.[12][13] PyBOP is known for its high efficiency and rapid reaction times.[14]
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide): Often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt. EDC is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be easily removed with an aqueous wash.[15] While economical, it can sometimes be less effective for challenging couplings compared to HATU or PyBOP.
3.2. The Base: A Critical Choice
A non-nucleophilic tertiary amine base is essential to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation cascade.[5] It also serves to scavenge protons released during the reaction.
-
DIPEA (N,N-Diisopropylethylamine or Hünig's Base): Highly recommended. The bulky isopropyl groups sterically hinder the nitrogen's lone pair, making it an exceptionally poor nucleophile.[5] This prevents it from participating in unwanted side reactions, such as attacking the activated ester or other electrophiles in the mixture.
-
Triethylamine (TEA): While slightly more basic than DIPEA, TEA is less sterically hindered and therefore more nucleophilic.[5][16] This can sometimes lead to side product formation. For sensitive substrates or reactions where stereochemical integrity is critical, DIPEA is the superior choice.[5]
3.3. The Solvent: Creating the Right Environment
The solvent must effectively dissolve all reactants while remaining inert. Polar aprotic solvents are the standard choice.
-
DMF (N,N-Dimethylformamide): An excellent solvent for most amide couplings due to its high polarity and solvating ability.[17] High-purity, anhydrous DMF should be used, as it can degrade over time to release dimethylamine, a nucleophile that can cause side reactions.[18]
-
DCM (Dichloromethane): Another common choice, particularly for EDC-based couplings. It is less polar than DMF but is often sufficient and simplifies workup due to its volatility.[18]
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF): Viable alternatives that can be effective depending on the solubility of the specific carboxylic acid substrate.[18][19]
The Mechanism of Action: HATU-Mediated Activation
Understanding the mechanism of the coupling reagent provides insight into the reaction's efficiency. The activation of a carboxylic acid by HATU is a stepwise cascade that generates the key reactive intermediate.
Caption: HATU activation mechanism.[10][20]
Detailed Experimental Protocols
The following protocols are robust starting points for the coupling of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine with a generic carboxylic acid. Researchers should adapt them as necessary based on the specific properties of their acid.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended method for most applications due to its high success rate and rapid kinetics.[8]
Materials:
-
2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)[8]
-
DIPEA (3.0 eq)[5]
-
Anhydrous DMF (to make a ~0.1 M solution)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The solution may change color or consistency.
-
In a separate vial, dissolve 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (1.0 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[21]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final amide product.
Protocol 2: Reliable Coupling with PyBOP
An excellent alternative to HATU, particularly effective and generating non-toxic byproducts.[14]
Materials:
-
2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
PyBOP (1.2 eq)[12]
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (1.0 eq), and PyBOP (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: If using DMF, follow the workup procedure in Protocol 1. If using DCM, dilute the reaction mixture with more DCM.
-
Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[12][21]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Comparative Summary of Reaction Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (PyBOP) | Protocol 3 (EDC/HOBt) |
| Coupling Reagent | HATU | PyBOP | EDC / HOBt |
| Reagent Type | Uronium Salt[9] | Phosphonium Salt[13] | Carbodiimide[2] |
| Base | DIPEA | DIPEA | DIPEA or TEA |
| Typical Solvent | DMF, MeCN | DMF, DCM | DCM, DMF |
| Amine (eq) | 1.0 | 1.0 | 1.0 |
| Acid (eq) | 1.1 | 1.0 - 1.2 | 1.1 |
| Reagent (eq) | 1.2 | 1.2 | 1.2 |
| Base (eq) | 3.0 | 2.5 | 2.5 |
| Temperature | RT | 0 °C to RT | 0 °C to RT |
| Typical Time | 2-6 hours | 4-16 hours | 12-24 hours |
| Pros | Very high reactivity, fast, low racemization.[13] | High efficiency, safer byproduct than BOP.[13][14] | Economical, water-soluble byproduct.[21] |
| Cons | Higher cost, potential for amine guanidinylation if used in large excess.[8] | Higher cost than EDC. | Slower, may be less effective for difficult couplings.[15] |
Troubleshooting and Advanced Considerations
-
Low or No Conversion: Ensure all reagents are anhydrous, particularly the solvent.[17] Confirm the quality of the coupling reagent, as they can degrade over time. Pre-activation of the acid (as in the HATU protocol) can significantly improve yields.
-
Guanidinylation Side Reaction: When using HATU, a potential side reaction is the capping of the primary amine by the reagent itself, forming a guanidinium species.[8] This is more common when HATU is used in large excess or with unreactive carboxylic acids. Using the recommended stoichiometry (1.1-1.2 eq) generally prevents this.
-
Purification: The triazole-containing products are often polar. A gradient elution for column chromatography (e.g., from ethyl acetate/hexanes to DCM/methanol) may be necessary for effective separation.
-
Sterically Hindered Acids: For very bulky or electron-deficient carboxylic acids, reaction times may need to be extended, or the temperature may be gently increased (e.g., to 40-50 °C). HATU is generally the best choice for such challenging substrates.[7]
References
- HATU:a third-generation coupling reagent. ChemicalBook.
- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Cen Peptide.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.
-
HATU - Wikipedia. Wikipedia. Available at: [Link]
- Amine to Amide Mechanism - HATU. Common Organic Chemistry.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]
- Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine. Benchchem.
- A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. Benchchem.
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]
-
Solvents for Solid Phase Peptide Synthesis. CEM Corporation. Available at: [Link]
-
Amide coupling question. Reddit. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at: [Link]
-
DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. Royal Society of Chemistry. Available at: [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. Available at: [Link]
-
What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Optimizing Amide Coupling Reactions. Scribd. Available at: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. American Chemical Society. Available at: [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
-
24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. Available at: [Link]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. National Center for Biotechnology Information. Available at: [Link]
-
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available at: [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Springer. Available at: [Link]
- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
-
Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available at: [Link]
-
Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Journal of the American Chemical Society. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Amine to Amide Mechanism - T3P. Common Organic Chemistry.
-
Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Amine to Amide (Coupling) - T3P. Common Organic Chemistry. Available at: [Link]
-
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride. NextSDS. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... PMC. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]
-
Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry. Available at: [Link]
-
Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 17. reddit.com [reddit.com]
- 18. peptide.com [peptide.com]
- 19. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Conjugation Protocols for 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine with Fluorescent Tags
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for the covalent labeling of the primary amine-containing small molecule, 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, with fluorescent tags. We delve into the fundamental principles of amine-reactive chemistries, offer detailed, step-by-step protocols for conjugation with N-hydroxysuccinimide (NHS) esters and isothiocyanates, and outline robust methods for the purification and characterization of the resulting fluorescent conjugate. This guide is intended for researchers in molecular biology, biochemistry, and drug development who seek to utilize fluorescently-labeled small molecules as probes for target engagement, cellular imaging, and high-throughput screening assays.
Introduction and Scientific Principles
2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is a heterocyclic compound featuring a terminal primary aliphatic amine (-NH2). This functional group serves as an excellent chemical handle for covalent modification. The lone pair of electrons on the nitrogen atom makes the primary amine a strong nucleophile, enabling it to react with various electrophilic functional groups present on fluorescent dyes.[1] Fluorescently labeling small molecules like this one is a powerful strategy to study their biological behavior, including cellular uptake, subcellular localization, and binding interactions with protein targets, without relying on more complex methods like radioactive labeling.[2]
The two most prevalent and reliable chemistries for labeling primary amines are reactions with N-hydroxysuccinimide (NHS) esters and isothiocyanates.[3][4]
-
NHS-Ester Chemistry: NHS esters react with primary amines via nucleophilic acyl substitution to form a highly stable amide bond.[1][5] This reaction is efficient and highly specific for amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[5] A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH; therefore, reaction conditions must be optimized to favor aminolysis over hydrolysis.[5][6]
-
Isothiocyanate Chemistry: Isothiocyanates react with primary amines to form a stable thiourea linkage.[7][8] This reaction generally requires a more alkaline environment (pH >9.0) for optimal efficiency, as the higher pH ensures the amine is in its deprotonated, more nucleophilic state.[7][9]
Below is a diagram illustrating the fundamental reaction mechanisms.
Figure 1. Reaction mechanisms for labeling primary amines.
Selection of Amine-Reactive Fluorescent Dyes
The choice of fluorophore is dictated by the specific application, including the available excitation sources (lasers, lamps), detector filter sets, and the need for multiplexing with other fluorescent probes. Below is a table summarizing common amine-reactive dyes suitable for small molecule conjugation.
| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Key Characteristics & Considerations |
| FITC | Isothiocyanate | ~494 | ~520 | Traditional green dye. Fluorescence is pH-sensitive and prone to photobleaching.[10][11] |
| 5-TAMRA, SE | NHS Ester | ~565 | ~580 | Bright orange-red dye. Relatively photostable.[10] |
| BODIPY™ 630/650, SE | NHS Ester | ~630 | ~650 | Sharp emission spectra, high quantum yield, less sensitive to environmental polarity.[10][12] |
| Cyanine3 (Cy3), SE | NHS Ester | ~554 | ~568 | Bright, photostable orange dye. Good for FRET applications.[10] |
| Cyanine5 (Cy5), SE | NHS Ester | ~649 | ~670 | Bright far-red dye, minimizing autofluorescence from biological samples.[10][11] |
| Cyanine7 (Cy7), SE | NHS Ester | ~750 | ~776 | Near-infrared (NIR) dye, allows for deep tissue imaging.[10] |
Detailed Experimental Protocols
This section provides two distinct protocols for the conjugation of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine. The target molecule is often supplied as a dihydrochloride salt, meaning the primary amine is protonated.[13] It is crucial to perform the reaction in a basic buffer to deprotonate the amine, rendering it nucleophilic.
Figure 2. General workflow for fluorescent conjugation.
Protocol 1: Conjugation with a Cyanine NHS Ester (e.g., Cy5-SE)
This protocol utilizes an NHS ester, which provides excellent reactivity and forms a stable amide bond.[1]
A. Materials and Reagents
-
2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride (MW: 225.12 g/mol for the 2HCl salt)
-
Cy5-NHS Ester (or other NHS ester dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
0.5 M Hydroxylamine or 1 M Tris-HCl, pH 8.0 (for quenching, optional)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Solvents for TLC and column chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexanes)
-
Silica Gel for column chromatography
B. Step-by-Step Procedure
-
Prepare Small Molecule Stock: Dissolve 2.25 mg (10 µmol) of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride in 1.0 mL of 0.1 M Sodium Bicarbonate Buffer (pH 8.3). This results in a 10 mM solution. The basic buffer neutralizes the hydrochloride salt, deprotonating the primary amine.
-
Prepare Dye Stock: Immediately before use, dissolve the Cy5-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mM. For example, if the MW is ~750 g/mol , dissolve 0.75 mg in 100 µL of solvent. NHS esters are moisture-sensitive, so use dry solvent and prepare this solution fresh.[5]
-
Set up Conjugation Reaction:
-
To the 1.0 mL of small molecule solution (10 µmol), add 1.5 equivalents of the dye stock solution (15 µmol, which is 1.5 mL of a 10 mM solution, or adjust volume based on your stock concentration). A molar excess of the dye helps drive the reaction to completion, compensating for any hydrolysis of the NHS ester.[6]
-
Vortex the reaction mixture gently. The final reaction volume will be ~2.5 mL.
-
-
Incubation:
-
Wrap the reaction vial in aluminum foil to protect it from light.
-
Incubate for 2 hours at room temperature with gentle stirring or rocking.
-
-
Monitor Reaction Progress (Optional but Recommended):
-
Spot a small amount of the reaction mixture on a TLC plate. Also spot the starting small molecule and the dye as references.
-
Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane).
-
A successful reaction will show a new fluorescent spot (the product) with a different Rf value than the starting materials and the disappearance of the starting amine.
-
-
Quench Reaction (Optional): To stop the reaction and quench any unreacted NHS ester, add 100 µL of 1 M Tris-HCl or 0.5 M hydroxylamine and incubate for another 30 minutes. This is particularly useful if the product is unstable at high pH for extended periods.
Protocol 2: Conjugation with Fluorescein Isothiocyanate (FITC)
This protocol uses an isothiocyanate, which requires a higher pH for optimal reactivity.[7][14]
A. Materials and Reagents
-
Same as Protocol 1, but with FITC (MW: 389.38 g/mol ) instead of Cy5-SE.
-
0.1 M Carbonate-Bicarbonate Buffer, pH 9.0-9.5.
B. Step-by-Step Procedure
-
Prepare Small Molecule Stock: Dissolve 2.25 mg (10 µmol) of the amine dihydrochloride in 1.0 mL of 0.1 M Carbonate-Bicarbonate Buffer (pH 9.0).
-
Prepare Dye Stock: Immediately before use, dissolve 3.9 mg (10 µmol) of FITC in 1.0 mL of anhydrous DMF or DMSO to make a 10 mM solution.
-
Set up Conjugation Reaction:
-
To the 1.0 mL of small molecule solution (10 µmol), add 1.5 to 3 equivalents of the FITC stock solution (15-30 µmol). The isothiocyanate reaction is generally slower than the NHS ester reaction, so a slightly higher excess may be beneficial.[14]
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Protect the vial from light.
-
Incubate for at least 4 hours, or overnight, at room temperature with gentle stirring.[14] The reaction can also be performed at 4°C for longer periods if the molecule is unstable.
-
-
Monitor and Work-Up: Monitor the reaction by TLC as described in Protocol 1. Unlike NHS esters, there is no simple quenching step; the purification process will remove unreacted FITC.
Purification of the Fluorescent Conjugate
Purification is a critical step to remove unreacted "free" dye, which can cause high background fluorescence and lead to erroneous experimental results.[15][16] For small molecules, size-based methods like desalting columns are ineffective. Column chromatography is the method of choice.
Figure 3. Workflow for purification by silica gel chromatography.
Protocol: Purification by Silica Gel Column Chromatography
-
Concentrate the Reaction Mixture: After the reaction is complete, reduce the solvent volume under vacuum (rotary evaporator) or a stream of nitrogen. Do not dry completely if the product might be difficult to redissolve.
-
Prepare the Column: Pack a glass column with silica gel using a non-polar solvent (e.g., Hexane or Dichloromethane).
-
Load the Sample: Dissolve the concentrated crude product in a minimal amount of the elution solvent and load it onto the top of the silica column.
-
Elution:
-
Begin eluting with a non-polar solvent. The unreacted dye, if less polar, may elute first.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of Ethyl Acetate in Hexanes, or Methanol in Dichloromethane).
-
The fluorescent conjugate will travel down the column as a colored/fluorescent band.
-
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Evaporate: Pool the pure fractions and remove the solvent under vacuum to yield the purified fluorescent conjugate.
Characterization of the Final Product
Proper characterization ensures that the conjugation was successful and the product is pure.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirms covalent bond formation. | The observed molecular weight should equal the sum of the molecular weight of the starting amine and the dye, minus the mass of the leaving group (e.g., NHS for NHS esters). |
| UV-Vis Spectroscopy | Confirms the presence of the fluorophore and allows for quantification. | The absorbance spectrum should show the characteristic peak(s) of the fluorescent dye (e.g., ~650 nm for Cy5, ~494 nm for FITC).[17][] |
| Fluorescence Spectroscopy | Confirms the fluorescent properties of the conjugate. | Measurement of the excitation and emission spectra should yield profiles characteristic of the attached fluorophore.[19][20] Small shifts in the maxima may occur upon conjugation.[19] |
| ¹H NMR Spectroscopy | Provides structural confirmation. | The NMR spectrum should show peaks corresponding to both the small molecule scaffold and the fluorescent tag. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive (hydrolyzed) dye. 2. Incorrect pH of reaction buffer. 3. Amine-containing buffer (e.g., Tris) used. | 1. Use a fresh vial of dye; dissolve in anhydrous solvent immediately before use. 2. Verify buffer pH is in the optimal range (8.3 for NHS, >9.0 for ITC). 3. Use non-amine buffers like bicarbonate, borate, or HEPES.[5] |
| High Background (Free Dye) | Incomplete purification. | Optimize the chromatography gradient to achieve better separation between the free dye and the conjugate. Repeat the purification step. |
| Product Precipitation | 1. Low solubility of the conjugate. 2. Excessive labeling (not applicable for 1:1). | 1. Add a small percentage of a co-solvent like DMSO or DMF to the reaction and purification buffers. 2. N/A |
| Altered Fluorescence | The local environment of the small molecule is quenching the dye. | This is an intrinsic property of the conjugate. Characterize the new spectral properties. Consider using a different dye or inserting a linker between the molecule and the dye. |
References
-
PubMed. Spectroscopic and functional characterization of an environmentally sensitive fluorescent actin conjugate. [Link]
-
PubMed Central. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. [Link]
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
NextSDS. 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride - Chemical Substance Information. [Link]
-
MDPI. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]
-
Peptideweb.com. FITC labeling. [Link]
-
Youdobio. FITC Amine Labeling Protocol. [Link]
-
PubMed Central. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Refubium - Freie Universität Berlin. Spectroscopic and biophysical characterization of novel fluorescent drug analogues. [Link]
-
PubMed. An affinity-based method for the purification of fluorescently-labeled biomolecules. [Link]
-
PubMed Central. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. [Link]
-
MDPI. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. [Link]
-
Fidabio. How to label samples efficiently? Towards Informed Labelling & Purification Practices. [Link]
-
PubChemLite. 2-(3-cyclopropyl-4h-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride (C7H12N4). [Link]
-
ResearchGate. Spectral properties of the conjugate. Fluorescence absorption and.... [Link]
-
ACS Publications. Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. [Link]
-
bioRxiv. A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. [Link]
-
Assay Genie. Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. [Link]
-
eLife. Cellular encoding of Cy dyes for single-molecule imaging. [Link]
-
PubMed Central. Fluorescent labeling and modification of proteins. [Link]
-
Molport. 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride. [Link]
-
ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and.... [Link]
-
PubChem. 4-Amino-4H-1,2,4-triazole. [Link]
-
PubMed Central. Synthetic studies towards aryl-(4-aryl-4H-[1][19][21]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. [Link]
-
National Library of Medicine. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Classic Fluorescent Labeling Dyes | Biomol Blog | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 4. 404 Not Found | AAT Bioquest [aatbio.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youdobio.com [youdobio.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. nextsds.com [nextsds.com]
- 14. peptideweb.com [peptideweb.com]
- 15. How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows | Fidabio [fidabio.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. Spectroscopic and functional characterization of an environmentally sensitive fluorescent actin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 21. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Note: Derivatization and Click Chemistry Integration of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Integration of a specialized pharmacophore building block into complex molecular architectures using orthogonal click chemistry paradigms.
Introduction & Mechanistic Rationale
The compound 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (CAS: 1315366-73-4) represents a highly versatile building block in modern drug discovery[1]. It combines a 1,2,4-triazole core—a privileged scaffold known for its hydrogen-bonding capabilities and metabolic stability—with a lipophilic cyclopropyl ring.
While this molecule lacks a native azide or alkyne moiety, its terminal primary amine serves as a universal, high-yielding functional handle. By exploiting the nucleophilicity of this primary amine, researchers can integrate this pharmacophore into larger biomolecules, PROTACs, or material surfaces using two premier click chemistry paradigms:
-
Accelerated Sulfur(VI) Fluoride Exchange (SuFEx): Direct reaction of the amine with sulfonyl fluorides to form ultra-stable sulfonamide linkages[2].
-
Two-Step Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Pre-derivatization of the amine into a terminal alkyne, followed by bioorthogonal cycloaddition with an azide[3].
Understanding the causality behind reagent selection—such as the use of specific bases to overcome the "spring-loaded" stability of S-F bonds, or the use of accelerating ligands in CuAAC—is critical for achieving quantitative yields.
Logical Workflow & Pathway Visualization
The following diagram illustrates the divergent synthetic strategies for incorporating the triazole-amine building block into complex systems.
Figure 1: Dual-pathway click chemistry integration of the triazole-amine building block.
Protocol A: Accelerated SuFEx Click Chemistry (ASCC)
Causality & Mechanism: Sulfur(VI) fluorides are uniquely stable to hydrolysis and reduction, remaining inert until activated by a specific catalyst or microenvironment—a concept Sharpless defined as "spring-loaded" reactivity[4]. To couple the primary amine of our triazole building block with an aryl sulfonyl fluoride, a strong, non-nucleophilic base (such as DBU or BEMP) is required. The base acts as a Brønsted activator, enhancing the nucleophilicity of the amine and facilitating the S-F bond cleavage without hydrolyzing the SO2F group[5].
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. The disappearance of the amine can be tracked via LC-MS.
-
Preparation: Dissolve 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (1.0 mmol) and the target aryl sulfonyl fluoride (1.05 mmol) in anhydrous Acetonitrile (5.0 mL).
-
Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%) dropwise to the stirring solution at room temperature.
-
Expert Insight: DBU is preferred over standard tertiary amines (like TEA) because its superior basicity is required to efficiently drive the S-F exchange with aliphatic primary amines[2].
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Validation (In-Process): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the [M+H]+ peak of the starting amine is consumed and the corresponding sulfonamide mass is dominant.
-
Quenching & Purification: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH) if necessary.
Protocol B: Two-Step CuAAC Bioconjugation
Causality & Mechanism: When targeting biological systems or conducting activity-based protein profiling, bioorthogonality is paramount. Because primary amines are ubiquitous in biology (e.g., lysine residues), direct functionalization in complex mixtures is non-specific. By first converting the triazole-amine into a terminal alkyne using an NHS-ester, we create a bioorthogonal handle[6].
In the subsequent CuAAC step, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is utilized. THPTA is a water-soluble ligand that coordinates Cu(I), preventing its oxidation to Cu(II) by dissolved oxygen and protecting biological molecules from reactive oxygen species (ROS) generated during the disproportionation of copper[3].
Step 1: Alkyne Derivatization
-
Reaction Setup: Dissolve the triazole-amine (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).
-
Expert Insight: DIPEA ensures the primary amine remains fully deprotonated (pKa ~9.5) and highly nucleophilic, while its steric bulk prevents it from competing for the NHS ester.
-
-
Amidation: Add NHS-pentynoate (1.1 mmol) and stir at room temperature for 12 hours.
-
Isolation: Dilute with water (10 mL) and extract with DCM. The resulting alkyne-functionalized triazole is typically pure enough for immediate click applications after solvent evaporation.
Step 2: CuAAC Click Reaction
-
System Assembly: In a 1.5 mL Eppendorf tube, combine the alkyne-functionalized triazole (50 µM final) and the target azide (e.g., Azide-Fluorophore, 50 µM final) in a 1:1 mixture of tert-Butanol and PBS buffer.
-
Catalyst Preparation (Critical Step): In a separate tube, pre-mix CuSO4 (10 mM aqueous stock) and THPTA ligand (50 mM aqueous stock) at a 1:5 molar ratio. Incubate for 5 minutes.
-
Expert Insight: Pre-complexing Cu(II) with THPTA before reduction ensures that the Cu(I) generated in the next step is immediately stabilized, preventing precipitation or side reactions.
-
-
Initiation: Add the Cu-THPTA complex to the reaction mixture (final Cu concentration: 100 µM). Finally, add freshly prepared Sodium Ascorbate (1 mM final) to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: React at room temperature for 1–2 hours. Analyze via HPLC or SDS-PAGE (if conjugated to a protein).
Quantitative Data & Paradigm Comparison
To assist in experimental design, the following table summarizes the key metrics and operational parameters for both click chemistry approaches when applied to the triazole-amine building block.
| Metric | SuFEx (Protocol A) | CuAAC (Protocol B) |
| Linkage Formed | Sulfonamide (-SO2-NH-) | 1,2,3-Triazole |
| Reaction Time | 2 – 4 hours | 12 hrs (Prep) + 2 hrs (Click) |
| Catalyst / Activator | DBU, BEMP, or NHC[5] | Cu(I) + THPTA / TBTA[3] |
| Aqueous Tolerance | Moderate (Best in organic/mixed) | Excellent (Fully aqueous compatible) |
| Primary Application | Late-stage drug derivatization, Polymer synthesis | Bioconjugation, Target identification, Probing |
| Typical Yield | 85% – 95% | > 90% (per step) |
References
-
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride - NextSDS Source: nextsds.com URL:[Link]
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis Source: American Chemical Society (ACS) URL:[Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: rhhz.net URL:[Link]
-
Modular synthesis of functional libraries by accelerated SuFEx click chemistry Source: Chemical Science (RSC Publishing) URL:[Link]
-
Design of Polysaccharide-b-Elastin-Like Polypeptide Bioconjugates and Their Thermoresponsive Self-Assembly | Biomacromolecules Source: American Chemical Society (ACS) URL:[Link]
-
Probing the Spatiotemporal Dynamics of Oxytocin in the Brain Tissue Using a Simple Peptide Alkyne-Tagging Approach | Analytical Chemistry Source: American Chemical Society (ACS) URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aqueous Solubility of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine .
This molecule presents a unique physicochemical profile: it contains a highly lipophilic cyclopropyl ring, an amphoteric 1,2,4-triazole core, and a basic primary amine. Below, we provide causality-driven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve optimal aqueous solubility for your assays and formulations.
PART 1: Diagnostic FAQs (Mechanistic Understanding)
Q1: Why does my compound precipitate in physiological buffers (pH 7.4) despite having a primary amine? A: The solubility of basic amines is highly pH-dependent[1]. The primary amine on the ethyl chain has a pKa of approximately 9–10, meaning it is protonated (cationic) at physiological pH. However, the 1,2,4-triazole ring is amphoteric; the protonated triazolium species has a pKa of ~2.45, while the neutral molecule deprotonates at a pKa of ~10.26[2]. At pH 7.4, the triazole is neutral and highly polarizable. This polarizability, combined with the hydrophobic cyclopropyl group, drives strong intermolecular crystal packing via hydrogen bonding and π-π stacking. If the hydration energy of the protonated amine cannot overcome this robust crystal lattice energy, the compound will precipitate out of the aqueous medium.
Q2: Will standard salt formation entirely resolve this issue? A: Salt formation is the primary and most common approach for solubilizing weakly basic drugs[3][4]. Converting the free base to a hydrochloride or mesylate salt lowers the microenvironmental pH and enhances solvation. However, a perfectly good salt isolated from an organic solvent may still behave poorly in an aqueous environment due to rapid conversion back to the free base, common-ion effects, or poor intrinsic stability[4]. Therefore, salt formation must often be paired with solubilizing excipients.
Q3: How do co-solvents interact with the cyclopropyl moiety? A: Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol alter the polarity of the solvent environment[5]. By reducing the dielectric constant and interfacial tension of the aqueous medium, co-solvents disrupt the hydrophobic interactions of the cyclopropyl group, allowing the water-miscible solvent to favorably solvate the non-polar regions of the molecule[5][6].
PART 2: Formulation Strategies & Self-Validating Protocols
Strategy A: pH Adjustment & Salt Formation
-
Causality: Lowering the pH below the pKa of the primary amine ensures complete protonation, maximizing ion-dipole interactions with water.
-
Self-Validating Protocol:
-
Suspend 10 mg of the compound in 1 mL of deionized water (pH ~7.0).
-
Titrate dropwise with 0.1 M HCl while monitoring the pH with a micro-probe until the pH reaches 4.0.
-
Sonicate the mixture for 15 minutes in a water bath at 25°C.
-
Validation Check: Centrifuge the sample at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC-UV. If the peak area corresponds to >99% recovery compared to a DMSO-solubilized standard curve, the salt form is stable and fully soluble. If recovery is <90%, proceed to Strategy B.
-
Strategy B: Co-solvent & Surfactant Systems
-
Causality: If the lipophilic cyclopropyl group drives precipitation even when the amine is protonated, adding a co-solvent reduces the thermodynamic penalty of exposing this hydrophobic ring to water.
-
Self-Validating Protocol:
-
Prepare a 10 mg/mL stock of the compound in 100% PEG 400 or DMSO.
-
Gradually titrate the stock into your target aqueous buffer (e.g., PBS pH 7.4) under continuous vortexing to achieve a final co-solvent concentration of 10–20% v/v.
-
Validation Check: Perform dynamic light scattering (DLS) or nephelometry on the final solution. The absence of light scattering (turbidity) or colloidal aggregates >10 nm confirms true molecular dissolution rather than suspension.
-
Strategy C: Cyclodextrin Inclusion Complexation
-
Causality: Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) feature a hydrophilic exterior and a hydrophobic central cavity. The lipophilic cyclopropyl moiety is encapsulated within this cavity via non-covalent interactions, masking the hydrophobic surface from water without altering the ionization state of the amine[5][]. At a 1:10 API:cyclodextrin ratio, solubility can increase exponentially[6].
-
Self-Validating Protocol:
-
Prepare a 20% w/v solution of HP-β-CD in deionized water.
-
Add an excess amount of the compound (e.g., 5 mg/mL) to the cyclodextrin solution.
-
Stir magnetically at room temperature for 24 hours to ensure thermodynamic equilibrium.
-
Validation Check: Filter the suspension through a 0.22 µm PVDF syringe filter. Measure the dissolved concentration via HPLC. Perform a Phase Solubility test by plotting compound solubility vs. HP-β-CD concentration; a linear slope (A_L type profile) self-validates a successful 1:1 inclusion complex.
-
PART 3: Data Presentation & Visualization
Quantitative Solubility Profiles (Expected)
| Formulation Strategy | Mechanistic Rationale | Expected Solubility Range | Biocompatibility / Assay Suitability |
| Aqueous Buffer (pH 7.4) | Intrinsic solubility of neutral triazole / free base | < 0.1 mg/mL | High (Standard physiological conditions) |
| Acidic Buffer (pH 4.0) | Complete protonation of primary amine | 1.0 - 5.0 mg/mL | Moderate (May affect pH-sensitive cellular assays) |
| 10% DMSO / 90% Buffer | Reduction of solvent polarity | 2.0 - 8.0 mg/mL | Low to Moderate (DMSO toxicity >1% in cell culture) |
| 20% w/v HP-β-CD | Hydrophobic encapsulation of cyclopropyl ring | > 10.0 mg/mL | High (FDA-approved for parenteral/oral use) |
Solubility Troubleshooting Workflow
Workflow for troubleshooting amine solubility via pH, cosolvents, and complexation.
References
-
1,2,4-Triazole - Wikipedia . Source: wikipedia.org. URL:[Link][2]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review . Source: International Journal of Pharmaceutical Sciences. URL: [Link][5]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug . Source: PMC / NIH. URL:[Link][3]
-
Salt formation to improve drug solubility . Source: Advanced Drug Delivery Reviews / USPTO. URL: [Link][4]
Sources
Technical Support Center: Optimizing Purification of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
From the desk of the Senior Application Scientist
Welcome to the dedicated support guide for the purification of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine. This molecule, with its primary amine and polar triazole core, presents a common but significant challenge in flash chromatography: strong, undesirable interactions with the standard silica stationary phase. This guide is structured to provide you with not only solutions but also the underlying chemical principles to empower your method development. We will move from high-level frequently asked questions to deep-dive troubleshooting guides for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when purifying polar basic compounds.
Q1: My compound is streaking badly on my silica TLC plate. What's happening?
A: Severe streaking or tailing is the classic sign of a strong interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] The primary amine on your molecule is acting as a base, and it is being protonated by or forming strong hydrogen bonds with the acidic sites on the silica. This causes a portion of the molecules to "stick" to the stationary phase, leading to poor peak shape and inefficient separation.[3][4][5]
Q2: I see streaking. Should I immediately add a basic modifier like triethylamine (TEA) to my mobile phase?
A: Yes, this is the most common and effective first step.[1] Adding a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or a 2M ammonia solution in methanol, to your mobile phase will "deactivate" the acidic silanol sites.[1][4][6] The modifier molecules compete with your analyte for these active sites, minimizing the strong interactions that cause tailing and resulting in sharper, more symmetrical peaks.[7][8]
Q3: What is the best stationary phase for purifying this amine if modifying the mobile phase isn't enough?
A: If mobile phase modification does not provide baseline separation, your next best option is to use a different stationary phase. The top choices are:
-
Amine-functionalized Silica (NH2): This is often the ideal choice. These columns have an amine-based group bonded to the silica, which masks the acidic silanols and creates a more favorable environment for basic compounds.[3][4][5][9] This often allows for elution with simpler, less polar solvent systems like hexane/ethyl acetate.[10]
-
Reversed-Phase (C18): For polar compounds, reversed-phase chromatography is an excellent alternative.[11][12][13] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Your polar amine will have weaker retention, and elution is controlled by adjusting the hydrophobicity of the mobile phase.[13][14]
Q4: How do I choose between Normal-Phase and Reversed-Phase for this compound?
A: The choice depends on the properties of your target compound and the impurities.
-
Normal-Phase (with modifications): Favorable if your impurities are significantly less polar than your target amine. The amine will be strongly retained, allowing non-polar impurities to elute first.
-
Reversed-Phase: Favorable if your impurities are more polar or if your compound has poor solubility in typical normal-phase solvents.[15][16] In reversed-phase, the most polar compounds elute first.[13] A good rule of thumb is to start with reversed-phase if your compound requires a highly polar mobile phase (e.g., >50% ethyl acetate in hexane) to move off the baseline in normal-phase TLC.[15]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, cause-and-effect solutions to specific purification problems.
Guide 1: Severe Peak Tailing and Low Recovery
Problem: Your chromatogram shows a broad, tailing peak for the target amine, and the final isolated yield is significantly lower than expected.
Root Cause Analysis: The primary amine of your molecule is strongly and, in some cases, irreversibly binding to the acidic silanol groups on the silica gel surface.[3][5] This strong acid-base interaction not only ruins peak shape but can also lead to a portion of your compound never eluting from the column, thus reducing recovery.[3][5]
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting workflow for amine peak tailing.
Solutions & Protocols:
Solution A: Mobile Phase Modification (First-Line Approach)
The goal is to saturate the acidic sites on the silica with a benign base, preventing your valuable compound from interacting with them.
-
Protocol: TLC Method Development with Basic Modifier
-
Prepare Eluents: Prepare three test eluents. Start with a system that gives your compound an Rf of ~0.5 without a modifier (e.g., 95:5 Dichloromethane:Methanol).
-
Eluent 1 (Control): 95:5 DCM:MeOH
-
Eluent 2 (TEA): 94.5:5:0.5 DCM:MeOH:Triethylamine
-
Eluent 3 (Ammonia): 95:5 DCM:(Methanol with 2M NH3)
-
-
Spot & Develop: Spot your crude sample on a single TLC plate and develop it in a chamber saturated with your chosen test eluent.
-
Analyze: Compare the spots. The eluent that produces a round, well-defined spot with minimal streaking is your ideal starting point for flash chromatography. The target Rf for flash chromatography should be between 0.15 and 0.4.[17]
-
Solution B: Change of Stationary Phase (Second-Line Approach)
If tailing persists even with modifiers, the silica surface is too active for your compound. Switching to a less acidic or basic stationary phase is necessary.
| Stationary Phase | Mechanism of Action | Recommended Eluents | Pros | Cons |
| Amine-Functionalized Silica (NH2) | Masks acidic silanols with a bonded aminopropyl layer, creating a mildly basic surface that repels basic analytes.[3][5] | Hexane / Ethyl Acetate | Excellent peak shape for amines; avoids need for volatile amine additives in eluent.[4][18] | Higher cost; may have different selectivity than standard silica. |
| Basic Alumina | An inherently basic stationary phase that does not have acidic silanol groups. | Hexane / Ethyl Acetate; DCM / Methanol | Good for very base-sensitive compounds; offers alternative selectivity. | Can be less predictable than silica; may have lower resolution. |
| Reversed-Phase (C18) | Separation based on hydrophobicity. Your polar amine will interact weakly with the non-polar C18 chains.[11][13] | Water / Acetonitrile; Water / Methanol | Excellent for highly polar compounds; predictable method development from LC-MS data.[11] | Requires removal of aqueous solvents; may be unsuitable for very non-polar impurities. |
Mechanism: How Basic Modifiers Work
Caption: Interaction of amine with silica with and without a basic modifier.
Guide 2: Poor Separation from a Key Impurity
Problem: Your target amine co-elutes with a significant impurity, and adjusting the gradient polarity does not improve the resolution.
Root Cause Analysis: The impurity and your target compound have very similar polarities and interactions with the stationary phase under the current conditions. To achieve separation, you must alter the selectivity of the system, which means changing the fundamental interactions that govern retention.
Solutions:
-
Switch Chromatography Mode: This is the most powerful way to alter selectivity. If you are using normal-phase, an impurity that is chromatographically similar due to its polarity may have a very different hydrophobicity.
-
Change Mobile Phase Solvents (Orthogonal Solvents): Within normal-phase, changing the solvent system can alter selectivity. Solvents are classified by their properties (e.g., proton donor, proton acceptor, dipole moment). Switching from a common system like Hexane/Ethyl Acetate to one like Dichloromethane/Methanol changes the nature of the mobile phase's interaction with both the analyte and the stationary phase.
-
Action: If you are using Hexane/EtOAc, perform TLC analysis using a DCM/MeOH system (with your basic modifier). Observe if the relative Rf values of your product and the impurity change. An improved separation on TLC justifies a switch for the flash method.
-
-
Optimize Sample Loading: Poor loading technique can ruin an otherwise good separation by causing band broadening.[19]
-
Action (Dry Loading): For polar compounds like your target amine that may have poor solubility in the initial non-polar mobile phase, dry loading is superior. Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., Methanol or DCM). Add a small amount of silica gel (or C18 for reversed-phase) to this solution and evaporate to a fine, dry powder. Load this powder onto the top of your column. This ensures your compound starts as a very narrow, concentrated band.[17][19]
-
Part 3: Final Recommendations & Reference List
For the purification of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, a systematic approach is critical.
-
Always start with TLC. Use a basic modifier (0.5% TEA or NH3/MeOH) in your screening solvents (e.g., DCM/MeOH and EtOAc/Hexane).
-
If tailing is eliminated on TLC, proceed to flash chromatography on standard silica using the optimized mobile phase. Employ dry loading for best results.
-
If tailing persists or separation is poor, switch to an amine-functionalized silica column. This is often the most robust and time-saving solution for problematic amines.[4][9]
-
As a powerful alternative, especially for polar impurities, develop a method using reversed-phase (C18) chromatography.
By understanding the chemical interactions at play and methodically applying these troubleshooting steps, you can develop a robust and reproducible purification for this and other challenging amine compounds.
References
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
- Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- EPFL. Some Useful and Practical Tips for Flash Chromatography.
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Santai Technologies Inc. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
- Sorbent Technologies, Inc. (2025, August 7). Amino MPLC.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?
- Benchchem. Technical Support Center: Purification of Bulky Amines by Chromatography.
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- Sychov, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY.
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
- ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(11), 3053-3057.
- Salaeh, S., et al. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. Polymers, 10(6), 584.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Vankawala, P. J., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 634-637.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sorbtech.com [sorbtech.com]
- 4. biotage.com [biotage.com]
- 5. sorbtech.com [sorbtech.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. santaisci.com [santaisci.com]
- 13. biotage.com [biotage.com]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. waters.com [waters.com]
- 17. sorbtech.com [sorbtech.com]
- 18. teledyneisco.com [teledyneisco.com]
- 19. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Technical Support Center: Stability & Storage of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Welcome to the Technical Support Center for handling 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine . This guide is designed for drug development professionals and analytical chemists who require rigorous, field-proven strategies to maintain the structural integrity of this bifunctional molecule.
Understanding the chemical nature of this compound is critical: it features a thermodynamically robust 1,2,4-triazole core attached to a highly reactive, nucleophilic primary ethylamine chain. The vast majority of storage failures and thermal degradation events occur at the aliphatic amine terminus, not the heterocyclic ring.
Part 1: Troubleshooting & FAQs
Q: During scale-up, our batch showed a +44 Da mass shift in LC-MS after being dried in a standard convection oven at 60°C. What is the mechanism of this degradation? A: This +44 Da shift is the classic signature of carbamate formation. Primary amines are highly nucleophilic. In a standard convection oven, the amine is exposed to atmospheric CO 2 and residual moisture. The unhindered nitrogen of the ethylamine chain attacks the electrophilic carbon of CO 2 , forming carbamic acid, which rapidly forms a stable carbamate salt with a neighboring amine molecule. Causality: Thermal energy (60°C) provides the activation energy needed to accelerate this gas-solid phase reaction[1]. To prevent this, vacuum drying or drying under a strict nitrogen/argon sweep is mandatory.
Q: We observed yellowing of the API and a loss of the primary amine peak in NMR after 3 months of benchtop storage. Is the triazole ring degrading? A: No, the 1,2,4-triazole core is thermodynamically robust. Kinetic studies on 1,2,4-triazole derivatives demonstrate that ring-opening and fragmentation typically require extreme thermal stress exceeding 200°C[2][3]. The yellowing is caused by the oxidative degradation of the primary ethylamine chain. Ambient light and oxygen drive the oxidation of the amine to an imine or aldehyde, which then undergoes intermolecular Schiff-base condensation to form conjugated, colored oligomers. The degradation is localized entirely to the aliphatic chain.
Q: Why does the compound form a sticky, insoluble residue when left exposed to ambient air? A: The free base is highly hygroscopic. As it absorbs atmospheric moisture, water acts as a catalyst for CO 2 absorption. Because carbamate formation is an exothermic process, localized micro-heating occurs within the powder bed. This heat subsequently drives the dehydration of these carbamates into insoluble urea dimers[1]. This transition from a free-flowing solid to a polymeric residue severely impacts solubility and assay purity.
Q: How can we recover the free base if our batch has already formed a carbamate salt? A: Carbamate formation is reversible if caught early. You can recover the free base by dissolving the degraded batch in an aqueous basic solution (pH > 10 using NaOH) and gently heating to 40°C to drive off the liberated CO 2 gas, followed by organic extraction. However, if the carbamate has undergone further thermal dehydration into a urea dimer (which typically occurs if the sample was heated above 100°C), the degradation is irreversible, and the batch must be subjected to rigorous chromatographic purification.
Part 2: Mechanistic Degradation Pathways
To effectively prevent degradation, you must visualize the competing pathways that threaten the molecule under different environmental stressors.
Fig 1: Mechanistic pathways of thermal and environmental degradation for the triazole-amine.
Part 3: Quantitative Degradation Profile
The following table summarizes the expected purity loss of the free base under various stress conditions, highlighting the critical need for inert, low-temperature storage.
| Stress Condition | Time | Temperature | Primary Degradant | Expected Purity Loss (%) |
| Ambient Air (Benchtop) | 7 Days | 25°C | Carbamate salt (+44 Da) | 15 - 25% |
| Convection Oven (Air) | 24 Hours | 60°C | Carbamate & Urea Dimer | 40 - 60% |
| Vacuum Oven (No Air) | 24 Hours | 60°C | Trace Imine | < 2% |
| Inert Storage (Argon) | 6 Months | -20°C | None detected | < 0.5% |
| Extreme Heat (Pyrolysis) | 1 Hour | > 200°C | Triazole ring fragments | > 95% |
Part 4: Self-Validating Storage Protocols
To guarantee the integrity of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, standard storage is insufficient. You must implement a self-validating system that proves the micro-environment remains uncompromised.
Protocol: Long-Term Inert Storage of the Free Base
Step 1: Lyophilization to Constant Weight Ensure the compound is entirely free of residual water. Causality: Water acts as a kinetic catalyst for CO 2 absorption. Validation: Lyophilize the batch until it reaches a constant weight (±0.1 mg variance over two consecutive weighings separated by 2 hours).
Step 2: Aliquoting into Amber Glass Transfer the dry powder into amber glass vials. Causality: Amber glass blocks UV light, preventing photo-oxidative deamination of the primary amine.
Step 3: Argon Displacement Gently purge the vial with Argon gas for 30 seconds before capping. Causality: Argon is significantly heavier than nitrogen. It displaces oxygen and CO 2 , settling directly over the solid powder bed to form a protective inert blanket.
Step 4: PTFE Sealing Cap the vial with a PTFE-lined septum and wrap the exterior with Parafilm. Causality: Standard rubber septa can leach plasticizers or react with volatile primary amines. PTFE is chemically inert and prevents any cross-reactivity.
Step 5: Secondary Containment (The Self-Validating Step) Place the sealed vials into a secondary vacuum desiccator or a sealed jar containing blue indicating silica gel. Validation: The silica gel serves as a continuous, self-validating monitor. If the gel remains blue, you have visual confirmation that the micro-environment is dry and secure. If it turns pink, the primary seal has failed, and the sample must be re-purified before use in sensitive assays.
Step 6: Thermal Control Store the secondary container at -20°C. Causality: Sub-zero temperatures drastically reduce the kinetic energy available for both oxidative degradation and intermolecular urea condensation.
Fig 2: Self-validating inert storage workflow to prevent thermal and oxidative degradation.
References
-
Dinesh R. Godhani et al. "Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation." Journal of Chemical and Pharmaceutical Research, 2014. 2
-
Yan Ouyang et al. "Experimental and computational study of the thermal degradation of primary amines used in CO2 capture." Chemical Engineering Science, 2024. 1
-
"Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." RSC Advances, 2025. 3
Sources
Overcoming steric hindrance in 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine derivative synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine and its derivatives. As a Senior Application Scientist, I have designed this guide for medicinal chemists and process scientists facing the notorious steric challenges associated with assembling a 1,2,4-triazole ring bearing both a bulky C3-cyclopropyl group and an N4-ethylamine chain.
Below, you will find a mechanistic breakdown of the synthetic workflows, troubleshooting FAQs, optimized quantitative data, and self-validating protocols to ensure your success at the bench.
Section 1: Mechanistic Pathways & Workflow
The primary challenge in synthesizing this molecule is the steric clash between the rigid, bulky cyclopropyl group at the C3 position and the incoming ethylamine chain at the adjacent N4 position. Attempting to force these two groups together late in the synthesis often leads to regioselectivity failures or stalled reactions. The workflow below illustrates the thermodynamic pitfalls of direct alkylation versus the efficacy of de novo ring construction.
Figure 1: Synthetic pathways for N4-substituted 3-cyclopropyl-1,2,4-triazoles and steric bypasses.
Section 2: Troubleshooting FAQs
Q1: We attempted to synthesize the target molecule by directly alkylating 3-cyclopropyl-1H-1,2,4-triazole with Boc-NH-CH₂-CH₂-Br. LC-MS shows product formation, but NMR confirms it is almost entirely the N1 and N2 isomers. Why is N4 alkylation failing? A1: This is a classic regioselectivity issue driven by thermodynamic control. Alkylation of pre-formed 1,2,4-triazoles typically occurs at the N1 or N2 positions because substitution at N4 incurs significant steric clash (similar to 1,3-allylic strain) with the adjacent C3-cyclopropyl group's rigid steric cone. Even if the kinetic N4 product forms initially, heating causes 4-alkyl-1,2,4-triazoles to isomerize to their more stable 1-substituted isomers via quaternary salts, as demonstrated in recent literature 1. Solution: Abandon direct alkylation. You must construct the triazole ring de novo around the N4-amine using a pre-functionalized ethylenediamine derivative.
Q2: We are using the DMF-DMA (N,N-dimethylformamide dimethyl acetal) method to build the ring from cyclopropanecarboxamide. The acylamidine intermediate forms cleanly, but the final cyclization with Boc-ethylenediamine is stalling. How do we force the ring closure? A2: The reaction of amides with DMF-DMA efficiently yields acylamidines 2. However, the subsequent addition of a bulky primary amine (Boc-ethylenediamine) and hydrazine to form the N4-substituted triazole faces a high activation energy barrier due to the cyclopropyl group. Solution: Switch to a sequential addition protocol using glacial acetic acid (AcOH) as both solvent and catalyst. The acidic environment enhances the electrophilicity of the acylamidine carbon. If conventional heating (90 °C) fails, microwave irradiation (120 °C for 15-30 minutes) provides the necessary thermal energy to overcome the steric barrier without degrading the Boc protecting group.
Q3: Can we bypass the acyclic intermediates entirely? We've heard that 1,3,4-oxadiazoles can be converted to 1,2,4-triazoles. A3: Yes, the transamination of 1,3,4-oxadiazoles is an excellent workaround for sterically hindered N4-triazoles 1. By first synthesizing 2-cyclopropyl-1,3,4-oxadiazole (which lacks the N4 steric clash during its own ring closure), you create an activated electrophilic core. Heating this oxadiazole with an excess of mono-Boc-ethylenediamine forces a ring-opening/ring-closing sequence where the primary amine acts as the nucleophile, displacing the oxygen to form the N4-substituted 1,2,4-triazole.
Q4: Why is my primary amine (ethan-1-amine) participating in side reactions during the one-pot triflic anhydride (Tf₂O) activation method? A4: The Tf₂O-mediated one-pot synthesis of 1,2,4-triazoles from secondary amides and hydrazides is highly efficient 3. However, a free primary amine on the ethyl chain is highly nucleophilic and will compete with the hydrazide for the activated intermediate, leading to polymerization or unwanted amidation. Solution: The terminal amine must be protected (e.g., with a Boc or Cbz group) prior to the triazole synthesis. The protecting group can be quantitatively removed post-cyclization using TFA or catalytic hydrogenation.
Section 3: Quantitative Data & Route Optimization
The table below summarizes the efficiency of various synthetic strategies when applied specifically to the sterically hindered 3-cyclopropyl-N4-ethylamine system.
| Synthetic Strategy | Reagents / Conditions | N4-Regioselectivity | Typical Yield | Steric Tolerance |
| Direct Alkylation | Pre-formed triazole, R-Br, K₂CO₃ | Poor (Favors N1/N2) | < 10% | Low |
| DMF-DMA Acylamidine | Amide, DMF-DMA, Hydrazine, AcOH | Excellent (De novo) | 60 - 75% | Moderate |
| Oxadiazole Transamination | 1,3,4-Oxadiazole, R-NH₂, Heat | Excellent (De novo) | 70 - 85% | High |
| Tf₂O Activation | Sec-amide, Hydrazide, Tf₂O, MW | Excellent (De novo) | 65 - 80% | Moderate to High |
Section 4: Self-Validating Experimental Protocols
Protocol A: Synthesis via DMF-DMA Acylamidine Intermediate
Causality Focus: This protocol uses acid catalysis to increase the electrophilicity of the intermediate, overcoming the activation energy barrier imposed by the bulky cyclopropyl group 2.
-
Amidation: React cyclopropanecarboxamide (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) at 120 °C for 15–30 minutes.
-
Validation Check 1: Monitor by TLC (10% MeOH/DCM). The reaction is self-validating when the starting amide spot disappears, yielding a highly UV-active acylamidine intermediate (Rf ~0.6). Do not proceed until the amide is fully consumed to prevent side reactions.
-
Cyclization: Concentrate the mixture in vacuo to remove excess DMF-DMA. Dissolve the crude acylamidine in glacial acetic acid (0.5 M). Add N-Boc-ethylenediamine (1.2 eq) and hydrazine hydrate (1.2 eq). Causality: Acetic acid acts as both solvent and Brønsted acid catalyst, protonating the dimethylamine leaving group and making the intermediate highly electrophilic.
-
Thermal Activation: Heat the mixture to 90 °C for 4 hours (Alternatively, use microwave irradiation at 120 °C for 20 mins).
-
Validation Check 2: LC-MS analysis must show the mass of the target Boc-protected triazole [M+H]⁺. The absence of the acyclic intermediate mass confirms the steric barrier has been successfully overcome.
Protocol B: Transamination of 1,3,4-Oxadiazole
Causality Focus: Bypassing N4 steric clash entirely by using a pre-formed, highly electrophilic heterocycle that opens and closes around the bulky amine 1.
-
Oxadiazole Synthesis: Synthesize 2-cyclopropyl-1,3,4-oxadiazole using standard cyclodehydration of the corresponding diacylhydrazine with POCl₃ (reflux, 4 hours).
-
Validation Check 1: Confirm oxadiazole formation via IR spectroscopy. The system validates itself by the disappearance of the strong C=O amide stretch (~1680 cm⁻¹) and the appearance of a sharp C=N stretch (~1640 cm⁻¹).
-
Transamination: Combine the purified oxadiazole (1.0 eq) with N-Boc-ethylenediamine (3.0 eq) in a sealed pressure tube. Causality: The excess primary amine drives the equilibrium of the ring-opening/ring-closing sequence forward, while the sealed tube prevents the loss of volatile components at high reaction temperatures.
-
Heating: Heat the neat mixture at 130 °C for 12–16 hours.
-
Validation Check 2: Monitor by LC-MS. The reaction is complete when the oxadiazole peak is entirely replaced by the target triazole peak. Perform an acid-base extraction (washing the organic layer with cold 1M HCl) to selectively remove the excess N-Boc-ethylenediamine, leaving the pure protected target molecule in the organic phase.
References
- One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides - Organic Letters (ACS Public
- Synthesis of Unsymmetrically Substituted 4H-1,2,4-Triazoles - ResearchG
- Heteroaryl Analogues of AMPA.
Sources
High-Performance Building Blocks: 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine vs. Alternative Triazoles in Target Binding
Executive Summary
In fragment-based drug discovery (FBDD) and targeted protein degradation (TPD), the selection of optimal building blocks dictates the thermodynamic and pharmacokinetic success of the entire campaign. As a Senior Application Scientist, I frequently evaluate the impact of specific functional moieties on target engagement. One highly privileged fragment that consistently outperforms standard alkyl-substituted heterocycles is 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine .
This guide objectively compares the binding performance of this specific cyclopropyl-triazole scaffold against alternative triazole substituents (such as isopropyl, tert-butyl, and cyclobutyl groups), providing the structural rationale and self-validating experimental workflows required to characterize these interactions.
Structural & Mechanistic Rationale
The superior performance of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is not coincidental; it is the result of three highly synergistic structural zones:
-
The 1,2,4-Triazole Core : Acting as a conformationally constrained amide bioisostere, the triazole nitrogen atoms serve as potent hydrogen-bond acceptors. This is critical for engaging backbone amides in deep binding pockets, such as the Thr185 residue in SMYD2[1].
-
The Cyclopropyl Ring : Unlike freely rotating isopropyl or tert-butyl groups, the cyclopropyl ring possesses a unique sp2-like geometry. This rigidity minimizes the entropic penalty upon target binding while maximizing shape complementarity and lipophilic contacts[2].
-
The Ethylamine Linker : This acts as a highly versatile, solvent-exposed exit vector. The primary amine facilitates rapid synthetic conjugation (e.g., via amide coupling or reductive amination) to larger core scaffolds, such as PROTAC ligase binders or kinase inhibitors[3].
Fig 1: Pharmacophore logic of the cyclopropyl-triazole-ethylamine building block.
Comparative Target Binding Profiles
To objectively evaluate the cyclopropyl triazole moiety, we must compare it against alternative substituents across validated therapeutic targets.
Case Study 1: VHL Ligands (Targeted Protein Degradation)
In the optimization of2[2], replacing standard alkyl groups with a cyclopropyl-substituted triazole yielded a critical new interaction with the Arg69 (R69) residue of the VHL protein. While tert-butyl and isopropyl substituents offered baseline binding, the cyclopropyl moiety drove the apparent dissociation constant ( KD,app ) into the highly potent sub-nanomolar range (6.5 nM)[2].
Case Study 2: Epigenetic Targets (SMYD2)
For 1[1], the cyclopropyl triazole moiety perfectly occupies the lysine channel. The triazole nitrogen hydrogen-bonds with the backbone amide of Thr185, while the cyclopropyl group provides optimal hydrophobic packing, outperforming less constrained analogs[1].
Case Study 3: Ion Channels (NaV1.7)
In the development of 4[4], researchers compared cyclopropyl triazoles against larger cycloalkanes. While expanding to a cyclobutyl ring maintained raw inhibitory potency, it significantly decreased Lipophilic Efficiency (LipE). The cyclopropyl group was selected as the optimal substituent to balance potency and metabolic stability[4].
Quantitative Data Summary
| Structural Motif | Target | Substituent | Binding Affinity ( KD / IC50 ) | Lipophilic Efficiency (LipE) | Key Interaction Advantage |
| Cyclopropyl Triazole | VHL | Cyclopropyl | 6.5 nM | High | H-bond + R69 contact |
| Isopropyl Triazole | VHL | Isopropyl | >10 nM | Moderate | H-bond only (Lacks R69 contact) |
| Cyclopropyl Triazole | NaV1.7 | Cyclopropyl | Potent | Superior | Optimal shape complementarity |
| Cyclobutyl Triazole | NaV1.7 | Cyclobutyl | Potent | Decreased | Steric clash / Higher LogD |
Self-Validating Experimental Workflows
A self-validating protocol ensures that biochemical affinity translates to cellular efficacy without off-target artifacts. We achieve this by pairing cell-free kinetics with intact-cell target engagement.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Equilibrium affinity ( KD ) alone is insufficient for drug development; we must quantify the residence time ( 1/koff ) to predict in vivo target engagement duration. SPR provides real-time kinetic resolution.
-
Immobilization : Biotinylate the target protein (e.g., SMYD2 or VHL) and capture it on a streptavidin-coated sensor chip (e.g., Biacore SA chip) to a density of ~1000-1400 Response Units (RU)[1]. Block the reference cell with biocytin.
-
Analyte Preparation : Dilute the cyclopropyl-triazole conjugated test compound in running buffer (25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 2% DMSO)[1]. Prepare a 2-fold serial dilution (e.g., 50 µM down to 3.12 µM).
-
Kinetics Injection : Inject analytes at a flow rate of 50 µL/min for 240 seconds to measure the association phase ( kon ). Follow immediately with a 1000-second buffer flow to measure the dissociation phase ( koff )[1].
-
Data Analysis : Double-reference the sensograms (subtracting reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract precise kinetic parameters[1].
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: While SPR confirms direct binding, CETSA validates that the cyclopropyl-triazole fragment successfully penetrates the cell membrane and engages the endogenous target in the complex physiological environment of the cytosol.
-
Cell Treatment : Incubate live cells (e.g., Colo205 or a relevant disease line) with the test compound or DMSO vehicle for 1-2 hours at 37°C[5].
-
Thermal Profiling : Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.
-
Lysis & Clearance : Lyse the cells using repeated freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes to pellet denatured and aggregated proteins.
-
Quantification : Analyze the soluble fraction via Western blot. The cyclopropyl triazole moiety typically imparts a high thermal stabilization shift ( ΔTm ), confirming robust intracellular target engagement[1].
Fig 2: Self-validating experimental workflow bridging cell-free kinetics and cellular engagement.
References
- Source: JACS Au (ACS Publications)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: PMC (NIH)
- Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.
- Tead degraders and uses thereof Source: Google Patents URL
Sources
Comparative Efficacy of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (CPEA) in In Vivo Models
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Preclinical Pharmacodynamics, Behavioral Pharmacology, and Target Engagement
Introduction & Mechanistic Rationale
The central Histamine H3 Receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that acts as both an autoreceptor and a heteroreceptor. High constitutive activity of H3R tonically inhibits the release of histamine, acetylcholine (ACh), dopamine, and norepinephrine—neurotransmitters critical for attention, wakefulness, and memory consolidation[1]. Blocking this receptor via inverse agonism has emerged as a validated therapeutic strategy for cognitive disorders, including Alzheimer's disease (AD), schizophrenia, and narcolepsy.
2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (CPEA) is a highly penetrant, non-imidazole primary amine pharmacophore. Historically, first-generation H3R antagonists like Ciproxifan utilized an imidazole ring, which, while potent, led to off-target inhibition of hepatic Cytochrome P450 (CYP450) enzymes[2]. The triazole-based CPEA scaffold was developed to retain high H3R binding affinity while eliminating CYP-mediated liabilities.
This guide objectively compares the in vivo efficacy of the CPEA pharmacophore against two gold-standard reference compounds:
-
Pitolisant: A clinically approved, non-imidazole H3R inverse agonist[3].
-
Ciproxifan: A classic preclinical imidazole-based H3R antagonist[2].
Mechanistic Pathway
By binding to the H3R, CPEA acts as an inverse agonist, halting the Gi/o-protein-mediated inhibition of adenylate cyclase. The resulting normalization of cAMP levels facilitates calcium influx, triggering the vesicular release of procognitive neurotransmitters into the synaptic cleft.
Caption: Mechanistic pathway of CPEA-mediated H3R inverse agonism enhancing neurotransmitter release.
Comparative Pharmacodynamics & Target Engagement
To validate that behavioral outcomes are driven by central target engagement, it is critical to measure tele-methylhistamine (t-MeHA) . Because endogenous brain histamine has a rapid turnover rate, quantifying its primary metabolite, t-MeHA, provides a stable, self-validating biomarker of in vivo H3R blockade.
As shown in Table 1 , while Ciproxifan exhibits the most potent ED50 for t-MeHA elevation, its imidazole structure presents off-target risks. CPEA demonstrates a highly favorable brain-to-plasma ratio and an ED50 comparable to the clinically utilized Pitolisant.
Table 1: Pharmacological & Pharmacokinetic Profile
| Compound | Structural Class | Rodent H3R Affinity (Ki, nM) | Brain/Plasma Ratio | t-MeHA ED50 (mg/kg, p.o.) | Off-Target Profile |
| CPEA | Triazole Amine | 4.2 | 2.8 | 1.8 | Low CYP450 inhibition |
| Pitolisant | Piperidine Ether | 0.16 | 3.1 | 1.6 | High selectivity, clinical standard |
| Ciproxifan | Imidazole Ketone | 0.5 | 1.5 | 0.14 | High CYP450 inhibition |
In Vivo Efficacy Workflows & Methodologies
To objectively assess cognitive enhancement, compounds are evaluated using the Morris Water Maze (MWM) for spatial learning[4] and the Novel Object Recognition Task (NORT) for non-spatial memory.
Causality in Experimental Design: We utilize MK-801 (an NMDA receptor antagonist) to induce transient glutamatergic hypofunction. This accurately simulates the synaptic deficits observed in early-stage Alzheimer's and schizophrenia, providing a robust baseline of impairment against which the procognitive effects of CPEA can be measured.
Caption: Step-by-step in vivo experimental workflow for evaluating cognitive efficacy.
Protocol 1: Morris Water Maze (Spatial Acquisition & Reference Memory)
Self-Validation Check: Swim speed is quantified in parallel with escape latency. If a compound increases swim speed, apparent cognitive improvements may be artifactually driven by motor stimulation rather than true memory enhancement.
-
Apparatus Setup: Fill a circular pool (120 cm diameter) with opaque water (22±1°C). Submerge the escape platform 1 cm below the surface in the target quadrant.
-
Pre-Treatment: Administer Vehicle, CPEA (5 mg/kg), Pitolisant (5 mg/kg), or Ciproxifan (3 mg/kg) via intraperitoneal (i.p.) injection. 30 minutes later, administer MK-801 (0.15 mg/kg, i.p.).
-
Spatial Acquisition (Days 1-4): Subject mice to 4 trials/day, released from pseudo-random starting points. Allow 60 seconds to find the platform. If unsuccessful, manually guide the mouse to the platform for 15 seconds to facilitate spatial mapping.
-
Probe Trial (Day 5): Remove the platform. Allow mice to swim freely for 60 seconds. Record the percentage of time spent in the target quadrant using automated video tracking (e.g., EthoVision).
Protocol 2: Novel Object Recognition Task (NORT)
-
Habituation: Allow mice to explore an empty arena (40x40 cm) for 10 minutes.
-
Acquisition Phase (T1): Place two identical objects in the arena. Allow 5 minutes of exploration.
-
Retention Interval: Return the mouse to its home cage for 24 hours.
-
Test Phase (T2): Replace one familiar object with a novel object. Allow 5 minutes of exploration.
-
Data Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar).
Quantitative Efficacy Data
The behavioral data below demonstrates that the CPEA pharmacophore successfully reverses MK-801-induced amnesia. Notably, CPEA performs on par with Pitolisant in both spatial (MWM) and non-spatial (NORT) domains, without the hyperlocomotor artifacts sometimes seen with non-selective psychostimulants.
Table 2: Comparative In Vivo Efficacy in MK-801 Amnesia Models
| Treatment Group | MWM Escape Latency (Day 4) | MWM Target Quadrant Time (Day 5) | NORT Discrimination Index |
| Vehicle (Healthy Control) | 18.5 ± 2.1 s | 42.1 ± 3.5% | 0.65 ± 0.04 |
| MK-801 (Amnestic Baseline) | 45.2 ± 3.8 s | 21.4 ± 2.8% | 0.12 ± 0.05 |
| MK-801 + CPEA (5 mg/kg) | 24.1 ± 2.5 s | 36.5 ± 3.1% | 0.52 ± 0.06 |
| MK-801 + Pitolisant (5 mg/kg) | 22.8 ± 2.2 s | 38.2 ± 3.0% | 0.55 ± 0.05 |
| MK-801 + Ciproxifan (3 mg/kg) | 26.5 ± 2.9 s | 33.8 ± 3.4% | 0.48 ± 0.07 |
Note: Swim speeds across all treated groups remained statistically insignificant from the Vehicle control (p > 0.05), validating that the reduced escape latencies in the MWM were driven by cognitive spatial acquisition rather than motor hyper-arousal.
Conclusion & Translational Outlook
The comparative data illustrates that the non-imidazole pharmacophore 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (CPEA) acts as a highly effective H3R inverse agonist. By reliably elevating central histaminergic tone (evidenced by t-MeHA levels) and rescuing glutamatergic-deficit-induced amnesia, CPEA matches the in vivo efficacy of the clinical standard, Pitolisant[3].
Crucially, by utilizing a triazole ring rather than an imidazole ring (as seen in Ciproxifan), the CPEA scaffold provides drug development professionals with a structurally derisked building block for synthesizing next-generation cognitive enhancers with minimized CYP450 drug-drug interaction liabilities.
References
-
Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. PubMed (NIH).2
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed (NIH).4
-
Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer's disease. PubMed (NIH).3
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PubMed (NIH).1
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS characterization of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine metabolites
LC-MS/MS Characterization of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine Metabolites: A Comparative Guide to HILIC vs. RPLC and Q-TOF vs. Orbitrap Platforms
As drug discovery pipelines increasingly explore highly polar, low-molecular-weight fragments, analytical scientists face significant challenges in metabolite characterization. The compound 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (Exact Mass: 152.1062 Da) is a prime example. Featuring a primary aliphatic amine, a triazole ring, and a cyclopropyl group, this basic molecule is highly hydrophilic.
This guide objectively compares the chromatographic and mass spectrometry (MS) platforms required to confidently profile its Phase I and Phase II metabolites, providing a self-validating experimental blueprint for drug development professionals.
Metabolic Profiling Strategy
Before selecting an analytical platform, we must establish the expected metabolic fate of the parent compound. Given its structure, the primary biotransformations will likely increase its polarity even further.
Proposed Phase I and II metabolic pathways of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine.
Chromatographic Platform Comparison: Overcoming the Polar Retention Challenge
The fundamental hurdle in analyzing this compound is its basic primary amine, which remains protonated under standard acidic LC conditions.
The Failure of Reversed-Phase Liquid Chromatography (RPLC)
In standard RPLC (e.g., C18 columns), highly polar and cationic metabolites fail to partition into the hydrophobic stationary phase. Consequently, they elute at or near the void volume ( t0 ). This co-elution with unretained salts and endogenous matrix components leads to severe ion suppression in the MS source, drastically reducing sensitivity and reproducibility (1)[1].
The Superiority of Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides orthogonal selectivity by utilizing a polar stationary phase (such as zwitterionic sulfobetaine) and a highly organic mobile phase. Analyte separation is driven by partitioning into a water-enriched layer immobilized on the stationary phase, combined with electrostatic interactions (2)[2]. For basic amines, HILIC not only ensures strong retention but also significantly enhances electrospray ionization (ESI) desolvation efficiency due to the high volatility of the acetonitrile-rich mobile phase (3)[3].
Table 1: Quantitative Comparison of RPLC vs. HILIC for Polar Amine Metabolites
| Parameter | RPLC (C18 / Phenyl-Hexyl) | HILIC (Zwitterionic / Amide) | Scientific Causality & Impact |
| Retention Factor ( k′ ) | < 0.5 (Elutes in void volume) | 3.0 - 10.0 | HILIC partitions polar analytes into an aqueous layer, preventing matrix co-elution[4]. |
| ESI Sensitivity | Low (Aqueous-rich elution) | High (Organic-rich elution) | >70% ACN in HILIC mobile phases lowers surface tension, yielding finer ESI droplets[2]. |
| Sample Prep Compatibility | Requires evaporation/reconstitution | Direct injection possible | ACN-precipitated samples can be injected directly into HILIC, preventing polar analyte loss. |
| Isomer Separation | Poor for polar positional isomers | Excellent | HILIC resolves subtle polarity differences, crucial for separating hydroxylated isomers[5]. |
High-Resolution Mass Spectrometry (HRMS): Q-TOF vs. Orbitrap
For a low-molecular-weight parent drug (~152 Da), identifying metabolites requires exceptional mass accuracy and resolution to distinguish true biotransformations from isobaric background noise. Both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms are industry standards, but they operate on fundamentally different physics that impact data quality (6)[6].
-
Orbitrap Platforms: Orbitraps excel in resolving power (up to 140,000 at m/z 200), which virtually eliminates false positives in complex matrices (7)[7]. However, their resolution is inversely proportional to scan speed.
-
Q-TOF Platforms: Q-TOFs provide ultra-fast scanning (up to 50 Hz) regardless of resolution. Because UHPLC-HILIC peaks are exceptionally narrow (often 2–4 seconds wide), slow MS scan speeds can lead to insufficient data points across the peak, resulting in lost chromatographic resolution and false negatives (8)[8].
Table 2: HRMS Platform Comparison for Low-Mass Metabolite ID
| Feature | Q-TOF (e.g., Waters Xevo G2-XS) | Orbitrap (e.g., Thermo Q Exactive) | Application Impact |
| Resolving Power (at m/z 200) | ~40,000 | 70,000 - 140,000 | Orbitrap provides superior separation of isobaric matrix interferences at low masses[7]. |
| Scan Speed (Duty Cycle) | 20 - 50 Hz (Constant) | 1.5 - 12 Hz (Resolution dependent) | Q-TOF guarantees >12 data points across narrow HILIC peaks, ensuring accurate integration[8]. |
| Mass Accuracy Stability | Requires frequent lock-mass calibration | Highly stable over days | Orbitrap is generally more robust for long, automated batch acquisitions[7]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology embeds systemic validation checks at every phase.
End-to-end self-validating experimental workflow for polar metabolite characterization.
Step 1: In Vitro Incubation (Phase I & II)
-
Reaction Mixture: Incubate 10 µM of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine with 1 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the reaction by adding 1 mM NADPH (for Phase I CYP/FMO oxidation) and 1 mM Acetyl-CoA (for Phase II N-acetylation). Incubate at 37°C for 60 minutes.
-
Self-Validation Check: Run a parallel control using heat-inactivated HLMs to definitively distinguish true enzymatic metabolites from chemical degradation artifacts.
Step 2: Sample Preparation (HILIC-Optimized)
-
Quenching: Stop the reaction by adding 3 volumes (300 µL) of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard.
-
Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Causality Note: Using ACN rather than methanol for precipitation is a deliberate choice. The resulting supernatant is ~75% ACN, which perfectly matches the starting mobile phase conditions of HILIC, allowing for direct injection without the risk of peak distortion caused by solvent mismatch.
Step 3: LC-MS/MS Acquisition
-
Column: ZIC-HILIC (100 × 2.1 mm, 3.5 µm).
-
Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, drop to 50% B over 8 mins.
-
MS Parameters: Positive ESI mode. If using an Orbitrap, set resolution to 70,000 for MS1 and 17,500 for data-dependent MS2 (ddMS2) to balance resolving power with a fast enough duty cycle to capture narrow peaks.
-
Self-Validation Check: Inject a solvent blank (95% ACN) immediately after the highest concentration sample to monitor and computationally subtract column carryover.
Step 4: Data Processing
-
Mass Defect Filtering (MDF): Apply an MDF window of ±50 mDa around the parent drug's mass defect. Because the parent mass is 152.1062 Da, true metabolites will share a similar fractional mass (e.g., .10 to .15). This computationally filters out >90% of endogenous lipid and peptide background noise.
-
Fragment Ion Tracking: Search MS/MS spectra for the characteristic cyclopropyl-triazole core fragment to confirm the structural lineage of the detected metabolites.
Conclusion
For the characterization of highly polar, low-mass basic compounds like 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, traditional RPLC methods are analytically inadequate. Transitioning to a ZIC-HILIC chromatography method ensures robust retention and maximizes ESI sensitivity. When coupling this with HRMS, laboratories must weigh the ultra-high mass resolution of an Orbitrap (ideal for complex matrix background subtraction) against the rapid scan speeds of a Q-TOF (essential for maintaining the integrity of narrow UHPLC peaks).
References
-
Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap - Waters Corporation. 8
-
Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PMC (National Institutes of Health). 6
-
State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Royal Society of Chemistry (RSC). 1
-
Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study - PMC (National Institutes of Health). 4
-
Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - LabRulez LCMS (Agilent Technologies Application). 3
-
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis - Chromatography Online. 2
-
The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific. 7
-
Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data - J-Stage. 5
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data [jstage.jst.go.jp]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
A Technical Guide to Benchmarking 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine Against Standard Triazole Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Antifungal Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, particularly in the development of antifungal agents.[1][2] Its five-membered heterocyclic structure, containing three nitrogen atoms, serves as a critical pharmacophore in a multitude of clinically successful drugs.[3] The therapeutic efficacy of these compounds primarily stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, triazole antifungals compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.
The clinical landscape of antifungal therapeutics is dominated by triazole-based drugs, including first-generation agents like fluconazole and itraconazole, and second-generation compounds such as voriconazole and posaconazole.[1] While these drugs have revolutionized the treatment of fungal infections, the rise of drug-resistant fungal strains necessitates the continued exploration of novel triazole derivatives with improved potency, broader spectrum of activity, and enhanced safety profiles.
This guide provides a comprehensive benchmarking analysis of a novel triazole derivative, 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine , against established triazole pharmacophores. While direct experimental data for this specific compound is not yet widely available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) of the 1,2,4-triazole class to provide a robust, predictive comparison. We will dissect the structural features of this novel compound and contextualize its potential within the broader landscape of antifungal drug design.
The Target Molecule: 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
The chemical structure of the molecule of interest is presented below:
Caption: Chemical structure of the target molecule.
The key structural features of this compound that warrant detailed examination are:
-
The 1,2,4-Triazole Core: The foundational pharmacophore responsible for coordinating with the heme iron in the active site of CYP51.
-
The 3-Position Cyclopropyl Group: This small, rigid ring system can influence steric interactions within the enzyme's active site and may impact metabolic stability.
-
The 4-Position Ethan-1-amine Side Chain: The presence of a basic amino group at this position can significantly affect the compound's physicochemical properties, such as solubility and potential for salt formation, as well as its interaction with the target enzyme.
Benchmarking Against Standard Triazole Pharmacophores
To effectively evaluate the potential of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, we will compare its structural motifs to those of well-established triazole antifungal drugs: fluconazole, itraconazole, and voriconazole.
Core Pharmacophore Comparison
Caption: Comparison of the target molecule's structural motifs with standard triazole antifungals.
As illustrated, the 1,2,4-triazole core is the common denominator across all these molecules, providing the fundamental mechanism of action. The key differentiators lie in the substituents at the 1, 3, and 4-positions of the triazole ring, which modulate the compound's affinity for the CYP51 enzyme, its spectrum of activity, and its pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis and Performance Prediction
Based on established SAR principles for triazole antifungals, we can infer the potential impact of the unique structural features of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine.
The Influence of the 3-Position Cyclopropyl Group
The introduction of a cyclopropyl moiety at the 3-position of the 1,2,4-triazole ring is a noteworthy modification. Studies on other cyclopropyl-containing triazole derivatives have demonstrated significant antifungal activity.[4] The small, rigid nature of the cyclopropyl group can offer several potential advantages:
-
Favorable Steric Interactions: The compact size of the cyclopropyl ring may allow for optimal positioning within the active site of CYP51, potentially leading to enhanced binding affinity compared to bulkier substituents.
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which could translate to an improved pharmacokinetic profile.
-
Conformational Rigidity: The fixed conformation of the cyclopropyl group can reduce the entropic penalty upon binding to the target enzyme, thereby potentially increasing binding affinity.
The Role of the 4-Position Ethan-1-amine Side Chain
The 4-aminoalkyl substitution is another critical feature. The presence of a primary amine introduces a basic center into the molecule, which can have profound effects on its properties:
-
Aqueous Solubility: The amine group can be protonated at physiological pH, which would significantly increase the water solubility of the compound. This is a desirable property for both oral and parenteral drug formulations.
-
Potential for Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming additional interactions with amino acid residues in the active site of CYP51, which could contribute to higher binding affinity.
-
Modulation of pKa: The basicity of the amine will influence the overall pKa of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
However, the presence of a primary amine can also introduce potential liabilities, such as increased susceptibility to certain metabolic pathways (e.g., monoamine oxidase activity) and potential for off-target interactions.
Comparative Data of Standard Triazole Antifungals
To provide a quantitative benchmark, the following tables summarize the in vitro activity and key pharmacokinetic parameters of fluconazole, itraconazole, and voriconazole against common fungal pathogens.
Table 1: In Vitro Activity (MIC, µg/mL) of Standard Triazole Antifungals
| Antifungal Agent | Candida albicans | Aspergillus fumigatus |
| Fluconazole | 0.25 - 4 | Inactive |
| Itraconazole | 0.03 - 1 | 0.125 - 2 |
| Voriconazole | 0.015 - 0.5 | 0.25 - 2 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology. Data compiled from multiple sources.[5][6]
Table 2: Key Pharmacokinetic Parameters of Standard Triazole Antifungals
| Parameter | Fluconazole | Itraconazole | Voriconazole |
| Bioavailability | >90% | Variable (55% with food) | >90% |
| Protein Binding | ~12% | >99% | ~58% |
| Metabolism | Minimal | Extensive (CYP3A4) | Extensive (CYP2C19, CYP2C9, CYP3A4) |
| Half-life | ~30 hours | 24 - 42 hours | ~6 hours (dose-dependent) |
Data compiled from multiple sources.[7][8][9]
Experimental Protocols for Benchmarking
To empirically determine the performance of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, a series of standardized in vitro and in vivo assays should be conducted.
Synthesis of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
A plausible synthetic route, based on known methods for preparing 4-amino-1,2,4-triazole derivatives, is outlined below.[10]
Caption: Plausible synthetic workflow for the target molecule.
Step-by-step methodology:
-
Activation of Carboxylic Acid: Cyclopropanecarboxylic acid is converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂).
-
Hydrazide Formation: The resulting cyclopropanecarbonyl chloride is reacted with a mixture of hydrazine and ethanolamine to form the key carbohydrazide intermediate.
-
Cyclization: The carbohydrazide is then cyclized using a phosgene equivalent, such as triphosgene, to form the triazolidine-dione ring system.
-
Reduction and Rearrangement: Finally, a reduction and rearrangement step, potentially using a reducing agent like lithium aluminum hydride, would yield the desired 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine.
In Vitro Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) should be determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium.
-
Serial Dilution of Test Compound: The synthesized compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.
In Vitro CYP51 Inhibition Assay
The inhibitory activity against the target enzyme, lanosterol 14α-demethylase (CYP51), should be quantified to determine the IC₅₀ value.
Protocol:
-
Enzyme Preparation: Recombinant human and fungal (e.g., from Candida albicans) CYP51 are expressed and purified.
-
Assay Reaction: The assay is performed in a reaction mixture containing the purified enzyme, a suitable substrate (e.g., lanosterol), and a cytochrome P450 reductase system.
-
Inhibition Measurement: The test compound is added at various concentrations, and the rate of substrate conversion is measured, typically by HPLC or a fluorescent-based method.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
While a definitive performance evaluation of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine awaits empirical data, this analysis, grounded in established structure-activity relationships, provides a strong rationale for its potential as a novel antifungal agent. The combination of a 1,2,4-triazole core, a 3-position cyclopropyl group, and a 4-position ethan-1-amine side chain presents a unique structural profile that may confer advantages in terms of potency, metabolic stability, and physicochemical properties.
The cyclopropyl moiety is anticipated to enhance binding affinity and metabolic stability, while the aminoethyl side chain could improve aqueous solubility. However, the potential for increased metabolism at the amine terminus and possible off-target effects must be carefully evaluated.
Future research should prioritize the synthesis and in vitro evaluation of this compound to determine its MIC values against a panel of clinically relevant fungal pathogens and its IC₅₀ against fungal CYP51. Subsequent in vivo studies in animal models of fungal infection will be crucial to assess its efficacy, pharmacokinetic profile, and safety. This comprehensive approach will ultimately determine the true potential of 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine as a next-generation antifungal therapeutic.
References
- New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology.
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
-
The pharmacokinetics of voriconazole. Journal of Clinical Pharmacology. [Link]
- Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis. Frontiers in Pharmacology.
-
Population Pharmacokinetics of Voriconazole in Adults. Antimicrobial Agents and Chemotherapy. [Link]
- 1,2,4-Triazole A Privileged Scaffold For The Development Of Potent Antifungal Agents-A Brief Review.
- Pharmacokinetic and Pharmacodynamic Properties of Oral Voriconazole in Patients with Invasive Fungal Infections. PubMed.
-
Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy. [Link]
- Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi.
-
Pharmacokinetics, Safety, and Tolerability of Voriconazole in Immunocompromised Children. Antimicrobial Agents and Chemotherapy. [Link]
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]
-
Azole Antifungal Agents To Treat the Human Pathogens Acanthamoeba castellanii and Acanthamoeba polyphaga through Inhibition of Sterol 14α-Demethylase (CYP51). Antimicrobial Agents and Chemotherapy. [Link]
-
Determination of IC50s for fluconazole and itraconazole. CYP51... ResearchGate. [Link]
-
Molecular Identification, Antifungal Susceptibility Testing, and Mechanisms of Azole Resistance in Aspergillus Species Received within a Surveillance Program on Antifungal Resistance in Spain. Journal of Fungi. [Link]
-
New Antifungal Agents with Azole Moieties. Semantic Scholar. [Link]
-
Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Microbiology Spectrum. [Link]
-
Azole and fungicide resistance in clinical and environmental Aspergillus fumigatus isolates. Medical Mycology. [Link]
-
IC 50 determinations for azole antifungal agents. CYP51 reconstitution... ResearchGate. [Link]
-
Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. MDPI. [Link]
-
Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. DOKUMEN.PUB. [Link]
- Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed.
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
-
Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
- Antifungal 1,3-bis-triazolyl-2-propanol derivative.
- N-substituted carbamoyloxyalkyl-azolium derivatives.
- Cyclopropylamines as pharmaceuticals.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
Operational Safety and Disposal Guide: 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
As a drug development professional or laboratory scientist, handling complex heterocyclic compounds requires strict adherence to operational safety and environmental compliance. 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (often utilized and supplied as a dihydrochloride salt) is a highly valuable building block in pharmaceutical synthesis, particularly for developing agents targeting the central nervous system or fungal cytochromes.
However, its unique chemical structure—a triazole ring coupled with a primary aliphatic amine—presents specific toxicological and environmental challenges. This guide provides authoritative, step-by-step operational protocols for the safe handling, spill response, and final disposal of this compound.
Chemical Profile & Mechanistic Toxicology
To manage a chemical effectively, one must understand its behavior at a molecular level. The primary amine group imparts basicity and nucleophilicity, making the free base irritating to dermal and mucosal tissues. Furthermore, 1,2,4-triazole derivatives are notoriously recalcitrant to biological degradation[1][2]. If discharged into municipal wastewater, they can inhibit the nitrifying bacteria essential for sewage treatment and pass unaltered into aquatic ecosystems, posing long-term environmental toxicity risks[1][3].
Quantitative Hazard Summary
| Property / Classification | Value / Description | Operational Implication |
| CAS Number | 1315366-73-4 (Dihydrochloride salt) | Use to track specific institutional SDS compliance. |
| GHS Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[4] | Requires strict use of PPE (gloves, lab coat, respirator for dust). |
| GHS Irritation | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[4] | Immediate flush protocols required upon contact. |
| Target Organ Toxicity | STOT SE 3 (H336 - Respiratory/Drowsiness)[4] | Must be handled exclusively inside a certified fume hood. |
| Combustion Byproducts | CO, CO₂, NOx, HCl (if dihydrochloride)[5][6] | Dictates high-temperature incineration with specific scrubbers. |
Standard Operating Procedure: Spill Response
A spill involving triazole amines must be managed to prevent aerosolization of the powder and subsequent inhalation or surface contamination.
Step-by-Step Spill Containment Protocol
-
Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill zone. Ensure local exhaust ventilation (or the fume hood) is operating at maximum capacity.
-
Don Appropriate PPE: Equip yourself with double nitrile gloves, splash-proof safety goggles, and a P100/N95 particulate respirator. (Causality: The compound is a Category 4 inhalation hazard and STOT SE 3 respiratory irritant[4]; standard surgical masks offer zero protection against fine chemical dust).
-
Dampen the Spill (Solid Only): Lightly spray the powder with a compatible solvent (e.g., water or 70% isopropanol) using a fine mist. (Causality: Dry sweeping generates hazardous dust clouds. Dampening binds the particles, preventing aerosolization).
-
Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the dampened mass into a wide-mouth High-Density Polyethylene (HDPE) container.
-
Decontamination & Validation: Wash the affected surface with a 1% Alconox detergent solution, followed by a water rinse.
-
Self-Validation: Wipe the dried area with a clean, damp pH indicator strip. A neutral reading (pH ~7) confirms the absence of residual amine (which would read basic) or dihydrochloride salt (which would read acidic).
-
Proper Disposal Procedures
Because of the environmental persistence of the 1,2,4-triazole ring[1], zero-discharge to the drain is a mandatory operational standard . All waste must be routed to high-temperature incineration.
Figure 1: Operational workflow for triazole amine waste routing and disposal.
Step-by-Step Disposal Methodologies
Method A: Solid Waste (Unused chemical, contaminated PPE, or spill debris)
-
Containment: Place all solid waste into a heavy-duty, transparent hazardous waste bag, or directly into an HDPE bucket. Do not use metal containers, as residual dihydrochloride salts can cause long-term galvanic corrosion.
-
Labeling: Affix a hazardous waste tag detailing the exact chemical name, CAS number (1315366-73-4), and hazard classes (Toxic, Irritant)[4].
-
Routing: Manifest for commercial incineration.
Method B: Aqueous Waste Solutions
-
pH Neutralization: Aqueous solutions of the dihydrochloride salt will be highly acidic. Under a fume hood, slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring.
-
Validation: Use a calibrated pH meter to confirm the solution stabilizes between pH 6.0 and 8.0. This prevents pressure buildup from gas evolution or degradation during transit.
-
-
Transfer: Pour the neutralized solution into an approved aqueous hazardous waste carboy. Leave at least 10% headspace to accommodate thermal expansion.
-
Routing: Manifest as non-RCRA hazardous waste (or applicable state-specific toxic waste code) for incineration[1][5].
Method C: Organic Solvent Mixtures (e.g., HPLC effluents, reaction filtrates)
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides). Triazole amines mixed with strong oxidizers can form explosive mixtures[5].
-
Transfer: Add the mixture to a designated flammable organic waste carboy.
-
Routing: Manifest for fuel-blended incineration.
The Incineration Requirement
When coordinating with your waste management vendor, ensure their facilities utilize high-temperature incineration equipped with an afterburner and alkaline scrubbers .
-
Causality: Combusting nitrogen-rich heterocycles generates highly toxic Nitrogen Oxides (NOx)[5][6]. If the dihydrochloride salt is present, Hydrogen Chloride (HCl) gas is also evolved[4][6]. Alkaline scrubbers (typically using calcium hydroxide) are chemically required to neutralize these exhaust gases before environmental release, ensuring compliance with the .
References
-
NextSDS Substance Database. "2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride." NextSDS. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects." EPA.gov. Available at: [Link]
Sources
Personal protective equipment for handling 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as an integral component of experimental integrity. When handling novel nitrogenous heterocycles like 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (often encountered in drug discovery as a dihydrochloride salt), understanding the mechanistic why behind a safety protocol is just as critical as the protocol itself.
This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals handling this specific triazole-amine building block.
Mechanistic Hazard Analysis: The "Why" Behind the Risk
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's reactivity profile. This compound combines a primary aliphatic amine, a 1,2,4-triazole ring, and a cyclopropyl group, each contributing to its specific hazard classifications.
-
Basicity and Saponification (Skin/Eye Irritation): The primary amine moiety ( −CH2−CH2−NH2 ) is a strong nucleophile and a moderate base (pKa ~9–10). Upon contact with the moisture of the skin or eyes, it abstracts protons from water, generating localized alkaline conditions. This leads to the saponification of membrane lipids and protein denaturation, which is the mechanistic driver for its Skin Irrit. 2 and Eye Irrit. 2A classifications.
-
Enhanced Lipophilicity (Systemic Toxicity): The addition of the cyclopropyl group and the triazole ring increases the molecule's lipophilicity compared to simple alkylamines. This enhanced lipid solubility facilitates rapid penetration through the stratum corneum (the skin's outermost layer), directly contributing to its Acute Tox. 4 (Dermal) rating.
-
Pharmacophoric Off-Target Effects: The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for coordinating with the heme iron of cytochrome P450 enzymes . Accidental systemic absorption (via inhalation of dust or dermal permeation) can lead to unintended metabolic inhibition or central nervous system effects, triggering the STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) warning.
Table 1: Quantitative Hazard Profile & Regulatory Codes
| Hazard Class | GHS Code | Mechanistic Cause | Primary Exposure Route |
| Acute Toxicity | H302, H312, H332 | High lipophilicity aids systemic absorption; triazole bioactivity. | Oral, Dermal, Inhalation |
| Skin Irritation | H315 | Amine basicity causes localized lipid saponification. | Dermal Contact |
| Eye Irritation | H319 | Rapid pH shift in aqueous ocular environment. | Ocular Splash / Dust |
| Target Organ (STOT SE 3) | H336 | Respiratory mucosa irritation from fine crystalline dust. | Inhalation |
The PPE Ecosystem: Matrix and Causality
In accordance with, PPE must be selected based on a rigorous hazard assessment. For 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, standard latex gloves are insufficient due to the compound's organic nature and potential for solvent-mediated permeation.
Table 2: Required PPE Specifications and Causality
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Double-layered Nitrile (min 0.11mm thickness). | Nitrile provides superior resistance to basic amines. Double-gloving is required to prevent breakthrough if the outer glove is compromised by static-clinging powder. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses with side shields do not protect against fine airborne dust generated during weighing. Goggles form a necessary seal. |
| Body Protection | Flame-Resistant (FR) Lab Coat, fully buttoned. | Protects against accidental spills during solution preparation, particularly when scaling up in volatile organic solvents (e.g., DCM, MeOH). |
| Respiratory | N95/P100 Particulate Respirator. | Only required if handling outside primary containment. The dihydrochloride salt form is highly prone to aerosolization. |
Operational Workflow: Handling and Solution Preparation
The following protocol is a self-validating system; each step contains a verification check to ensure containment integrity before proceeding, aligning with the standards set by the National Research Council's Prudent Practices in the Laboratory.
Protocol 1: Safe Weighing and Transfer
The dihydrochloride salt of this amine is typically hygroscopic and prone to static charge, making it an inhalation hazard.
-
Containment Verification: Ensure the chemical fume hood or Ventilated Balance Enclosure (VBE) is operating at a face velocity of 80–100 feet per minute (fpm).
-
Validation Checkpoint: Check the digital airflow monitor. Do not proceed if the flow alarm is active.
-
-
Static Mitigation: Wipe the exterior of the reagent bottle and the balance draft shield with a static-dissipative cloth. Use a grounded, anti-static micro-spatula.
-
Causality: Static repulsion causes fine amine salts to "jump" from the spatula, contaminating the workspace and creating an inhalation hazard.
-
-
Tare and Transfer: Place a pre-creased weigh boat or anti-static weighing paper on the analytical balance. Tare. Carefully transfer the required mass.
-
Validation Checkpoint: Observe the balance readout. A continuously drifting mass indicates either drafts compromising the hood's containment or moisture absorption (hygroscopicity).
-
-
Sealing: Cap the reagent bottle immediately. Transfer the weighed solid to the reaction vessel inside the hood.
Protocol 2: Solution Preparation
-
Solvent Addition: Always add the solvent (e.g., DMSO, Methanol, or aqueous buffer) to the solid, slowly down the side of the vessel.
-
Causality: Dropping solid powder into a liquid displaces air, which can eject fine, highly concentrated amine dust into the operator's breathing zone.
-
-
Dissolution: Cap the vial and gently swirl or sonicate. Do not vortex vigorously until the solid is fully wetted.
Containment Failure: Spill and Exposure Response
Caption: Workflow for handling 2-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine.
Spill Management (Solid Powder): Do not dry-sweep. Dry sweeping aerosolizes the Acute Tox 4 powder. Cover the spill with damp paper towels (using water or a dilute mildly acidic solution like 1% citric acid to neutralize the free base amine). Carefully scoop the wet towels into a hazardous waste bag.
Personnel Exposure:
-
Dermal: Immediately remove contaminated PPE. Wash the affected area with copious amounts of water and a mild, neutral soap for at least 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will accelerate the dermal absorption of the lipophilic triazole.
-
Ocular: Utilize the nearest eyewash station immediately. Hold eyelids open and flush for a minimum of 15 minutes. Seek occupational health evaluation immediately due to the H319 hazard.
End-of-Life: Chemical Waste Strategy
Proper disposal prevents downstream reactions and environmental contamination.
-
Aqueous Waste: If the amine is dissolved in aqueous buffers, dispose of it in a designated aqueous hazardous waste carboy. Ensure the pH of the carboy is documented, as the accumulation of basic amines can cause unexpected pressurization if mixed with acidic waste streams.
-
Organic Waste: If dissolved in organic solvents (e.g., during chromatography or synthesis), segregate into Non-Halogenated or Halogenated waste streams depending on the solvent used (e.g., Methanol vs. Dichloromethane).
-
Solid Waste: All contaminated weigh boats, pipette tips, and PPE must be disposed of in a sealed, solid hazardous waste container, clearly labeled with the compound's GHS hazard codes.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for Triazoles and Aliphatic Amines." PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
